Benzoyl-DL-leucine
Description
The exact mass of the compound 2-Benzamido-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315078 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-67-5, 1466-83-7 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC306113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17966-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzoyl-DL-leucine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzoyl-DL-leucine. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support advanced applications in medicinal chemistry, biochemistry, and pharmaceutical sciences.
Core Chemical Properties
This compound is a derivative of the amino acid leucine (B10760876), characterized by the presence of a benzoyl group attached to the amino group. This modification significantly influences its chemical properties and biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 235.28 g/mol | [1][2][4][5] |
| CAS Number | 17966-67-5 | [1][2][4][6] |
| Melting Point | 140-144 °C | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | >99.0% (T)(HPLC) | [3] |
| Storage Temperature | 0-8°C | [7] |
Chemical Structure
This compound, systematically named (RS)-2-benzamido-4-methylpentanoic acid, is a racemic mixture of two enantiomers: N-benzoyl-L-leucine and N-benzoyl-D-leucine. The core structure consists of a leucine molecule where the amino group is acylated with a benzoyl group.
Synonyms:
The structural formula is as follows:
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of N-Benzoyl-DL-leucine
A common method for the preparation of N-acyl-DL-leucine derivatives involves a two-step process starting from L-leucine.[9]
Step 1: Racemization of L-leucine to DL-leucine [9]
-
Suspend L-leucine (100 kg) in acetic acid (1000 L) in a suitable reactor.
-
Add formaldehyde (B43269) (5 kg).
-
Heat the reaction mixture to 100°C for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Induce crystallization by cooling.
-
Isolate the DL-leucine crystals by centrifugation and washing.
-
Dry the product to yield DL-leucine (approx. 92 kg).
Step 2: Benzoylation of DL-leucine [9]
-
In a reactor, add water (200 L) and DL-leucine (50 kg).
-
Maintain the pH of the mixture between 7.5 and 10 by adding aqueous sodium carbonate.
-
While maintaining the temperature at 15-20°C, add benzoyl chloride (60 kg) dropwise.
-
After the reaction is complete, adjust the pH to 2.0-2.5 with hydrochloric acid.
-
Isolate the resulting N-benzoyl-DL-leucine by centrifugation and washing.
-
Dry the final product (approx. 80 kg).
General Procedure for N-Acyl Amino Acid Synthesis
An alternative green synthetic approach utilizes PEG-400 as a recyclable catalyst and solvent.[10]
-
Dissolve the amino acid (0.01 mol) in a minimum amount of saturated sodium bicarbonate solution (5 ml) in a conical flask.
-
Add 50 ml of PEG-400 to the reaction mixture.
-
Slowly add substituted benzoyl chloride portion-wise to the mixture.
-
This method avoids the need for protection and deprotection of the carboxylic group and can yield N-acyl derivatives of amino acids in high yields (around 80%).[10]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center of the leucine moiety, and the protons of the isobutyl side chain.[11]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the leucine residue.[11]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (235.28 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxyl group, the benzoyl group, and cleavage of the leucine side chain.
Applications and Biological Relevance
This compound serves as a versatile compound in various scientific and industrial fields.[7]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[7]
-
Protein Engineering: Used in peptide synthesis to modify peptide structures, enhancing stability and bioactivity.[7]
-
Biochemical Research: Employed to investigate enzyme interactions and metabolic pathways.[7]
-
Cosmetic Formulations: Utilized for its potential skin-conditioning properties in anti-aging and moisturizing products.[7]
Amino acid derivatives like this compound are recognized for their potential as ergogenic supplements, influencing the secretion of anabolic hormones and providing fuel during exercise.[1][4]
Visualizations
Synthesis Workflow of N-Benzoyl-DL-leucine
Caption: Synthesis workflow for N-Benzoyl-DL-leucine.
Application Areas of this compound
Caption: Key application areas of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to avoid contact with skin, eyes, and clothing.[8] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye/face protection.[8][12] Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] For detailed safety information, refer to the product's Safety Data Sheet (SDS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. afgsci.com [afgsci.com]
- 9. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]
- 10. ijirset.com [ijirset.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. BENZOYL-L-LEUCINE - Safety Data Sheet [chemicalbook.com]
The Multifaceted Role of the Benzoyl Group in Benzoyl-DL-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the benzoyl group in the chemical properties and applications of Benzoyl-DL-leucine. The introduction of the benzoyl moiety to the DL-leucine backbone significantly modifies its characteristics, rendering it a valuable tool in various scientific domains, including peptide synthesis, drug formulation, and biochemical research. This document elucidates the functions of the benzoyl group as a protecting group, a modulator of physicochemical properties, and a handle for stereochemical resolution. Detailed experimental protocols for the synthesis and enzymatic resolution of this compound are provided, alongside a comprehensive summary of its key attributes.
Introduction
This compound is a derivative of the essential amino acid leucine (B10760876), where a benzoyl group is attached to the amino group. This seemingly simple modification imparts a range of desirable properties that are exploited in synthetic chemistry and pharmaceutical sciences. The benzoyl group, with its aromatic ring and carbonyl functionality, fundamentally alters the polarity, steric hindrance, and reactivity of the parent amino acid, thereby expanding its utility beyond that of its unmodified counterpart. This guide will explore the specific contributions of the benzoyl group to the overall functionality of the this compound molecule.
Physicochemical Properties
The addition of the benzoyl group significantly influences the physicochemical properties of leucine. These changes are critical for its application in diverse experimental and industrial settings.
Data Presentation: Physicochemical Properties
| Property | DL-Leucine | This compound | Role of the Benzoyl Group |
| Molecular Formula | C₆H₁₃NO₂ | C₁₃H₁₇NO₃ | Adds a C₇H₅O moiety |
| Molecular Weight ( g/mol ) | 131.17 | 235.28 | Increases molecular mass |
| Water Solubility ( g/100 mL at 25°C) | 2.426[1] | Expected to be lower than DL-leucine in water due to the hydrophobic nature of the benzoyl group. Soluble in DMSO (250 mg/mL)[2][3]. | Decreases aqueous solubility, increases solubility in organic solvents |
| Melting Point (°C) | 293-295 (decomposes)[1] | 140-144 | Alters crystal lattice energy and intermolecular interactions |
| Lipophilicity (LogP) | -1.72 (estimated) | 2.5 (estimated for L-isomer)[2] | Significantly increases lipophilicity |
Key Roles of the Benzoyl Group
The benzoyl group in this compound serves three primary functions: as a protecting group in chemical synthesis, as a modulator of drug-like properties, and as a crucial element for the separation of enantiomers.
Protecting Group in Peptide Synthesis
In the intricate process of peptide synthesis, the amino group of one amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions while the carboxyl group is activated to form a peptide bond with the next amino acid. The benzoyl group serves as an effective N-protecting group.[4] Its electron-withdrawing nature reduces the nucleophilicity of the amino group, thereby preventing it from reacting out of turn.
The stability of the benzoyl group under various reaction conditions makes it a robust protecting group. It can be readily introduced and subsequently removed under specific conditions that do not cleave the newly formed peptide bonds.
Modulation of Physicochemical Properties for Drug Development
The benzoyl group's influence on solubility and lipophilicity is of paramount importance in drug development. By increasing the lipophilicity of the leucine molecule, the benzoyl group can enhance its ability to cross biological membranes, a critical factor for the bioavailability of many drugs.[4] Furthermore, the modification can improve the stability of the compound, protecting it from enzymatic degradation and extending its shelf life.[4] These attributes make this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.
Enabling Stereochemical Resolution
DL-leucine is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In many biological and pharmaceutical applications, only one enantiomer is active or desired. The benzoyl group plays a critical role in the separation of these enantiomers through a process called enzymatic kinetic resolution.
In this process, an enzyme, such as an aminoacylase (B1246476), selectively hydrolyzes the N-benzoyl group from one of the enantiomers (typically the L-enantiomer) at a much faster rate than the other. This difference in reaction rate allows for the separation of the unreacted N-benzoyl-D-leucine from the deprotected L-leucine.
Experimental Protocols
Synthesis of N-Benzoyl-DL-leucine
A simple and efficient method for the synthesis of N-benzoyl derivatives of amino acids utilizes polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst.[5]
Materials:
-
DL-Leucine
-
Saturated sodium bicarbonate solution
-
PEG-400
-
Benzoyl chloride
-
Dilute ethanol (B145695)
Procedure:
-
Dissolve DL-leucine in a minimum quantity of saturated sodium bicarbonate solution.
-
Add 50 mL of PEG-400 to the reaction mixture.
-
Slowly add benzoyl chloride to the mixture in portions while stirring.
-
The reaction is typically carried out at room temperature.
-
Upon completion of the reaction, the N-benzoyl-DL-leucine product precipitates out of the solution.
-
Collect the product by filtration.
-
Crystallize the product with dilute ethanol to purify it.
-
The PEG-400 can be recycled for subsequent reactions.
Expected Yield: Approximately 80%.[5]
Enzymatic Kinetic Resolution of this compound
This protocol provides a general workflow for the enzymatic resolution of N-benzoyl-DL-leucine to obtain the separate D- and L-enantiomers.
Materials:
-
N-Benzoyl-DL-leucine
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-Benzoyl-DL-leucine in the buffer solution.
-
Add the aminoacylase enzyme to the solution.
-
Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
The enzyme will selectively hydrolyze the benzoyl group from N-Benzoyl-L-leucine, yielding L-leucine and benzoic acid. N-Benzoyl-D-leucine will remain largely unreacted.
-
Monitor the progress of the reaction by measuring the amount of L-leucine produced.
-
Once the reaction has reached the desired level of conversion, stop the reaction by acidifying the mixture with HCl. This will also precipitate the unreacted N-Benzoyl-D-leucine.
-
Separate the precipitated N-Benzoyl-D-leucine by filtration.
-
Isolate the L-leucine from the filtrate using techniques such as ion-exchange chromatography.
-
The N-Benzoyl-D-leucine can be hydrolyzed chemically to obtain D-leucine if desired.
Visualizations
Caption: Synthesis workflow for N-Benzoyl-DL-leucine.
Caption: Enzymatic resolution of this compound.
Conclusion
The benzoyl group is not merely an accessory to the DL-leucine structure; it is a transformative functional group that significantly broadens its applicability in scientific research and development. Its roles as a robust protecting group, a modulator of critical physicochemical properties for drug design, and a key enabler for the stereochemical resolution of enantiomers underscore its importance. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this compound. A thorough understanding of the function of the benzoyl group allows researchers to leverage its properties to advance their work in peptide chemistry, medicinal chemistry, and biotechnology.
References
Technical Guide: Synthesis and Characterization of Benzoyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzoyl-DL-leucine, an important amino acid derivative. Utilized as a building block in peptide synthesis and as an intermediate in the development of various pharmaceuticals, a thorough understanding of its preparation and analytical validation is crucial.[1] This document details the widely-used Schotten-Baumann reaction for its synthesis, followed by a systematic approach to its purification and characterization using modern analytical techniques. The provided experimental protocols and data are intended to serve as a practical resource for researchers in medicinal chemistry, biochemistry, and drug development.
Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction. This method involves the acylation of the primary amine of DL-leucine with benzoyl chloride in the presence of a base.[2][3][4] The base, typically aqueous sodium hydroxide (B78521), serves two primary functions: it deprotonates the amino group to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards amide formation.[2][5] The reaction is often performed in a two-phase solvent system, where the reactants and product remain primarily in an organic phase while the base is in the aqueous phase.[4][6]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Preparation : In a 250 mL beaker, dissolve 5.0 g of DL-leucine in 75 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice-water bath.
-
Reaction : While maintaining the cool temperature and stirring vigorously, add 6.5 mL of benzoyl chloride and 25 mL of 10% sodium hydroxide solution dropwise and alternately over a period of approximately 20-30 minutes. The benzoyl chloride should be added from a dropping funnel and the base from another.
-
Stirring : After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for an additional 30-45 minutes.
-
Work-up : Transfer the mixture to a separatory funnel. Extract with two 30 mL portions of diethyl ether to remove any unreacted benzoyl chloride and benzoic acid. Discard the ether layers.
-
Precipitation : Return the aqueous layer to the beaker and cool it again in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic to litmus (B1172312) paper (approximately pH 3). A white precipitate of this compound will form.
-
Isolation : Collect the crude product by suction filtration using a Büchner funnel.
Purification
-
Washing : Wash the collected precipitate on the filter paper with two 20 mL portions of cold water to remove any inorganic salts.
-
Recrystallization : Transfer the crude product to a beaker and recrystallize from a hot ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol (B145695) and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Characterization of this compound
Once synthesized and purified, the identity and purity of the compound must be confirmed. This is achieved through a combination of physicochemical property measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These constants are critical for preliminary identification and purity assessment.
| Property | Value |
| IUPAC Name | 2-Benzamido-4-methylpentanoic acid |
| Molecular Formula | C₁₃H₁₇NO₃[7][8] |
| Molecular Weight | 235.28 g/mol [7][8][9] |
| Appearance | White to off-white crystalline powder[9] |
| Melting Point | 140-144 °C[10] |
| CAS Number | 17966-67-5[8] |
| Purity | >99.0% (Typically assessed by HPLC)[9] |
Spectroscopic Analysis Workflow
A logical workflow is employed to confirm the molecular structure of the synthesized product. This typically involves a series of spectroscopic techniques, each providing unique information about the molecule's functional groups, connectivity, and overall mass.
Caption: Logical workflow for the characterization of this compound.
Experimental Protocols: Characterization
A. Melting Point Determination
-
Methodology : A small amount of the dried, crystalline product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The observed range should be sharp (typically within 1-2 °C) and consistent with the literature value (140-144 °C) for a pure sample.[10]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Methodology : An IR spectrum is obtained using a KBr pellet or Attenuated Total Reflectance (ATR) method. The sample is scanned from approximately 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks :
-
~3300 cm⁻¹ : N-H stretching of the secondary amide.
-
~3000-2800 cm⁻¹ : C-H stretching of the alkyl groups (isobutyl).
-
~1720 cm⁻¹ : C=O stretching of the carboxylic acid.
-
~1630 cm⁻¹ : C=O stretching of the amide (Amide I band).
-
~1540 cm⁻¹ : N-H bending of the amide (Amide II band).
-
~1600, 1490 cm⁻¹ : C=C stretching within the aromatic (benzoyl) ring.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology : ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Expected ¹H NMR Signals :
-
~7.4-7.9 ppm : Multiplets corresponding to the 5 protons of the monosubstituted benzene (B151609) ring.
-
~8.5 ppm : A doublet corresponding to the amide N-H proton.
-
~4.5 ppm : A multiplet for the alpha-proton (CH) adjacent to the nitrogen and carbonyl group.
-
~1.5-1.8 ppm : Multiplets for the β- and γ-protons of the leucine (B10760876) side chain (CH₂ and CH).
-
~0.9 ppm : Two doublets for the six diastereotopic methyl protons (CH₃) of the isobutyl group.
-
~12-13 ppm : A broad singlet for the carboxylic acid proton (if not exchanged with D₂O).
-
-
Expected ¹³C NMR Signals :
-
~174 ppm : Carboxylic acid carbonyl carbon.
-
~167 ppm : Amide carbonyl carbon.
-
~127-134 ppm : Carbons of the aromatic ring.
-
~52 ppm : Alpha-carbon.
-
~40 ppm, ~24 ppm : Carbons of the isobutyl side chain.
-
~21-23 ppm : Methyl carbons.
-
D. Mass Spectrometry (MS)
-
Methodology : Mass spectra are typically obtained using Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., TOF or Quadrupole).[11] This technique is valuable for confirming the molecular weight of the target compound.[12]
-
Expected Result : The spectrum should show a prominent ion peak corresponding to the molecular weight of this compound plus a proton [M+H]⁺ at m/z 236.29 or a sodium adduct [M+Na]⁺ at m/z 258.27, confirming the molecular formula C₁₃H₁₇NO₃.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound - Starshinechemical [starshinechemical.com]
- 10. This compound | 17966-67-5 [sigmaaldrich.com]
- 11. This compound(17966-67-5) MS spectrum [chemicalbook.com]
- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Hydrolysis of Benzoyl-DL-Leucine: A Mechanistic and Methodological Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Benzoyl-DL-leucine in enzymatic reactions, targeting researchers, scientists, and professionals in drug development. This document outlines the core enzymatic interactions, presents quantitative data from analogous substrates, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.
Executive Summary
This compound, a derivative of the amino acid leucine (B10760876), serves as a valuable substrate for studying the kinetics and specificity of various proteolytic enzymes. Its structure, featuring a benzoyl group attached to the alpha-amino group of leucine, makes it a target for peptidases that recognize and cleave peptide bonds involving hydrophobic amino acid residues. This guide focuses on the mechanisms of action of three key enzymes—Carboxypeptidase A, α-Chymotrypsin, and Papain—in the context of their interaction with benzoyl-amino acid derivatives, providing a framework for understanding the enzymatic processing of this compound. While direct kinetic data for this compound is sparse in publicly available literature, this paper compiles and presents data from closely related substrates to infer its biochemical behavior.
Core Mechanism of Action: Enzymatic Hydrolysis
The primary mechanism of action of this compound in the context of the enzymes discussed is as a substrate for hydrolytic cleavage. The amide bond linking the benzoyl group to the leucine moiety is analogous to a peptide bond and is susceptible to enzymatic attack. The interaction is primarily governed by the specificity of the enzyme's active site for the leucine side chain and the N-terminal blocking benzoyl group.
Carboxypeptidase A (CPA)
Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides.[1] It exhibits a strong preference for substrates with bulky aromatic or branched aliphatic side chains at the C-terminus, such as leucine.[1][2]
Mechanism: The catalytic mechanism of CPA involves a zinc ion (Zn²⁺) coordinated within the active site.[1] This zinc ion polarizes the carbonyl group of the scissile peptide bond of the substrate, making it more susceptible to nucleophilic attack. An essential glutamate (B1630785) residue (Glu-270) acts as a general base, activating a water molecule that performs the nucleophilic attack on the carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the peptide bond.
α-Chymotrypsin
α-Chymotrypsin is a serine endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, phenylalanine) and large hydrophobic residues like leucine.[3][4]
Mechanism: Chymotrypsin (B1334515) utilizes a "ping-pong" mechanism involving a catalytic triad (B1167595) of serine (Ser-195), histidine (His-57), and aspartate (Asp-102) in its active site.[5] The reaction proceeds in two main phases:
-
Acylation: The serine hydroxyl group, activated by histidine, performs a nucleophilic attack on the carbonyl carbon of the substrate's scissile bond. This forms a covalent acyl-enzyme intermediate, and the first product (in this case, the amine part of the cleaved bond) is released.
-
Deacylation: A water molecule, activated by histidine, attacks the acyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the second product (the carboxylate part of the substrate) and regenerating the active enzyme.
Papain
Papain is a cysteine protease with broad substrate specificity, capable of hydrolyzing proteins, peptides, and esters.[6] It preferentially cleaves peptide bonds involving residues with large hydrophobic side chains.[6]
Mechanism: The catalytic mechanism of papain centers on a catalytic dyad of cysteine (Cys-25) and histidine (His-159).[6] The thiol group of Cys-25, activated by His-159, acts as the nucleophile.
-
Acylation: The activated thiolate ion of Cys-25 attacks the carbonyl carbon of the substrate's peptide bond, forming a covalent acyl-thioester intermediate.
-
Deacylation: A water molecule, activated by His-159, hydrolyzes the thioester bond, releasing the product and regenerating the free enzyme.
Quantitative Data (Analogous Substrates)
Direct kinetic parameters for this compound are not extensively reported. The following tables summarize kinetic data for structurally similar substrates, providing a baseline for expected enzymatic activity.
Table 1: Kinetic Parameters for Carboxypeptidase A with Benzoyl-Dipeptide Substrates
| Substrate | Km (mM) | kcat (s-1) | Enzyme Source | Reference |
|---|---|---|---|---|
| Benzoylglycyl-L-phenylalanine | Value not specified | Value not specified | Bovine Pancreas | [7] |
| Carbobenzoxyglycyl-L-phenylalanine | Value not specified | Value not specified | Bovine Pancreas | [7] |
| Benzoylglycyl-histidyl-leucine | Low Km noted | Value not specified | Bovine Pancreas | [8] |
Note: Specific values from the cited abstracts were not available. The literature indicates these are common substrates for kinetic studies.[7][9]
Table 2: Kinetic Parameters for α-Chymotrypsin with Benzoyl-Amino Acid Derivatives
| Substrate | Km (mM) | kcat (s-1) | Enzyme Source | Reference |
|---|---|---|---|---|
| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | Bovine Pancreas | [10] |
| N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 0.089 | 10.0 (µM⁻¹min⁻¹) | Anchovy Viscera | [10] |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Standard substrate | ≥ 40 units/mg | Bovine Pancreas |[11] |
Table 3: Kinetic Parameters for Papain with Benzoyl-Amino Acid Derivatives
| Substrate | Km (mM) | Vmax (µmol/min) | Enzyme Source | Reference |
|---|---|---|---|---|
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2.40 | 0.0169 | Carica papaya | [12] |
| N-Benzoyl-L-serine methyl ester | 52 | 2.80 (kcat, s⁻¹) | Carica papaya |[3] |
Experimental Protocols
The following are generalized protocols for assaying the enzymatic hydrolysis of benzoyl-amino acid derivatives. These can be adapted for this compound, likely requiring optimization of substrate concentration, solvent, and detection methods (e.g., HPLC to separate and quantify products).
Protocol: α-Chymotrypsin Activity Assay using a Spectrophotometric Method
This protocol is based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which results in an increase in absorbance at 256 nm.[12]
Materials:
-
Buffer: 80 mM Trizma-base, pH 7.8 at 25 °C.
-
Substrate Solution (BTEE Solution): 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in a 63.4% methanol/water solution.
-
Enzyme Solution: α-Chymotrypsin (2-5 units/mL) in cold 1 mM HCl.
-
Reagents: Calcium chloride (2 M), Hydrochloric acid (1 M).
-
Spectrophotometer with temperature control at 25 °C and UV cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a 3.00 mL cuvette, combine 1.5 mL of Buffer, 1.4 mL of BTEE Solution, and appropriate volumes of CaCl₂ and HCl to achieve final concentrations of 53 mM and 0.03 mM, respectively.
-
Equilibration: Mix the reaction mixture by inversion and place it in the spectrophotometer, thermostatted at 25 °C. Allow it to equilibrate for approximately 5 minutes and record any blank rate by measuring the absorbance at 256 nm.
-
Initiation of Reaction: Add 0.1 mL of the Enzyme Solution to the cuvette.
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Analysis: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve. Enzyme activity can then be calculated using the molar extinction coefficient of the product.
Protocol: Papain Activity Assay using a Colorimetric Method
This protocol is based on the hydrolysis of Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA), which releases the yellow product p-nitroaniline, detectable at 430 nm.[12][13]
Materials:
-
Buffer: 50 mM Phosphate buffer, pH 7.0.
-
Substrate Solution (BAPNA): 2 mM BAPNA dissolved in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO) and then diluted in the buffer.
-
Enzyme Solution: Papain (e.g., 0.04 g/mL) in buffer.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a cuvette, mix the Papain solution with the BAPNA substrate solution in the buffer to the desired final concentrations. The total reaction volume is typically adjusted to 1 mL.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Data Acquisition: Monitor the increase in absorbance at 430 nm over a set period (e.g., 2-10 minutes) using the spectrophotometer.
-
Analysis: Calculate the rate of reaction based on the change in absorbance over time. The concentration of p-nitroaniline produced can be quantified using its molar extinction coefficient (ε = 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm).[13]
Visualization of Experimental and Logical Workflows
The following diagram illustrates a generalized workflow for investigating the enzymatic hydrolysis of a substrate like this compound.
Conclusion
This compound is a suitable model substrate for probing the activity of proteases with a preference for hydrophobic residues, such as Carboxypeptidase A, α-Chymotrypsin, and Papain. The core mechanism of action is its enzymatic hydrolysis, driven by distinct catalytic strategies inherent to each enzyme class: a metallo-activated water molecule for CPA, a serine-led nucleophilic attack in a catalytic triad for chymotrypsin, and a cysteine-thiolate attack for papain. While specific kinetic data for this compound remains to be broadly published, analysis of analogous benzoyl-amino acid substrates provides a robust predictive framework for its behavior. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers to empirically determine these parameters and further elucidate the nuanced interactions between this substrate and various proteases.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the specificity of carboxypeptidase N, a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Oxidase, L- - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxypeptidase A hydrolyses benzoylglycyl-histidyl-leucine but not furylacryloyl-phenylalanyl-glycyl-glycine, two usual substrates for angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 13. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
Benzoyl-DL-leucine as a Substrate for Enzyme Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-DL-leucine is a synthetic, N-acylated amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. As a racemic mixture of N-benzoyl-D-leucine and N-benzoyl-L-leucine, it is particularly useful for investigating the stereospecificity of enzymes, developing chiral separation methods, and serving as a precursor in peptide synthesis.[1] This guide provides an in-depth overview of its application in enzyme studies, focusing on potential enzymatic interactions, quantitative analysis through analogous substrates, and a detailed experimental protocol for assaying enzyme activity.
Due to its structure, Benzoyl-DL-leucine is primarily investigated as a substrate for hydrolases, particularly proteases and acylases, which catalyze the cleavage of its amide bond to release benzoic acid and leucine (B10760876). Since enzymes are inherently chiral molecules, they typically exhibit high stereoselectivity, meaning they will preferentially bind to and act upon one enantiomer (usually the L-form) over the other.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white solid |
| Synonyms | N-Benzoyl-2-amino-4-methylpentanoic acid |
| Chirality | Racemic mixture (contains both D and L enantiomers) |
Enzymatic Hydrolysis and Interaction
The primary enzymatic reaction involving this compound is the hydrolysis of the amide bond. This reaction is catalyzed by enzymes such as proteases and acylases.
Enzymatic Hydrolysis of N-Benzoyl-L-leucine.
While various microbial proteases have been shown to hydrolyze benzoyl leucine esters, it is noteworthy that some common proteases may exhibit limited activity.[2][3] For instance, studies using α-chymotrypsin as a chiral stationary phase in chromatography indicate that the separation of N-benzoyl-leucine enantiomers is based on differential binding rather than significant enzymatic hydrolysis, suggesting it is not a substrate for this particular enzyme.[4] Therefore, screening a variety of enzymes, including acylases, is recommended when using this substrate.
Quantitative Kinetic Data: A Comparative Analysis
Direct kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for the hydrolysis of this compound by common proteases are not extensively documented in publicly available literature. However, to provide a valuable frame of reference for researchers, the following table summarizes kinetic data for enzymes acting on structurally or functionally analogous substrates. This comparative data can help in designing experiments and estimating potential enzyme performance.
| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| α-Chymotrypsin | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)[5] | 0.02 | 37 | 1.85 x 10⁶ |
| Subtilisin BPN' | N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl)[5] | 7.0 | 126 | 1.8 x 10⁴ |
| Bacillus pumilus Protease | N-succinyl-L-Ala-Ala-Pro-Phe-p-nitroanilide[6] | 0.3 | 735 | 2.45 x 10⁶ |
| Bacillus pumilus Protease | Casein[6] | 0.4 | - | - |
Note: Data presented is for analogous substrates and should be used for comparative purposes only.
Experimental Protocol: Enzyme Assay via Product Quantification
The hydrolysis of this compound yields leucine, which can be sensitively detected and quantified using a colorimetric method such as the ninhydrin (B49086) assay.[7][8] The intensity of the resulting purple color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of free amino acid released.[9]
Experimental Workflow for Enzyme Activity Assay.
1. Materials and Reagents
-
Substrate: N-Benzoyl-DL-leucine
-
Enzyme: Purified enzyme of interest (e.g., acylase, protease)
-
Standard: L-Leucine
-
Reaction Buffer: Appropriate buffer for optimal enzyme activity (e.g., 50 mM Phosphate buffer, pH 7.5).
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or a 1:1 mixture of acetone/butanol.[8]
-
Diluent Solvent: 1:1 (v/v) mixture of n-propanol and deionized water.[9]
-
Quenching Agent: e.g., 1 M HCl or heat block for thermal denaturation.
2. Procedure
Part A: Leucine Standard Curve
-
Prepare a 1 mg/mL stock solution of L-Leucine in the reaction buffer.
-
Create a series of dilutions from the stock solution to generate standards ranging from 0 to 200 µg/mL.
-
Process these standards in parallel with the enzyme reaction samples in Part C.
Part B: Enzymatic Reaction
-
Prepare a stock solution of this compound in the reaction buffer. Gentle heating or sonication may be required for dissolution.
-
In microcentrifuge tubes, aliquot the desired volume of substrate solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the enzyme solution to each tube. Include a "no-enzyme" control.
-
Incubate for a predetermined time (e.g., 15, 30, or 60 minutes). The time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching agent or by heating the tubes to 100°C for 10 minutes to denature the enzyme.
Part C: Ninhydrin Reaction and Detection [8][9][10]
-
To each tube (standards, samples, and controls), add 1.0 mL of the ninhydrin reagent.
-
Mix thoroughly by vortexing.
-
Cap the tubes and incubate in a boiling water bath for 15-20 minutes. A deep purple color will develop.
-
Cool the tubes to room temperature under running tap water.
-
Add 1.0 mL of the diluent solvent to each tube and mix well.
-
Transfer the solution to a cuvette or a 96-well plate.
-
Measure the absorbance at 570 nm using a spectrophotometer or microplate reader.
3. Data Analysis
-
Subtract the absorbance of the blank (no leucine) from all standard readings.
-
Plot the absorbance (A₅₇₀) of the standards versus their known concentration (µg/mL) to generate a standard curve.
-
Determine the concentration of leucine released in your enzymatic reaction samples by interpolating their absorbance values from the linear portion of the standard curve.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product (leucine) per minute under the specified assay conditions.
Logic for Determining Kinetic Parameters
To determine the kinetic parameters Kₘ and Vₘₐₓ, the experimental protocol is extended by measuring the initial reaction velocity (v₀) at various concentrations of the substrate, this compound.
Logic for Determining Kinetic Parameters.
Applications in Research and Drug Development
-
Enzyme Characterization: Used to probe the active site and stereospecificity of novel proteases and acylases.
-
Chiral Separations: Acts as a model compound for developing and validating chiral chromatography methods, where enantiomers are separated based on their differential interaction with a chiral stationary phase.[4]
-
Protease Activator Development: Serves as a structural basis for designing more complex molecules. For example, the related dipeptide Benzoyl-leucine-leucine was identified as a potent activator of the Mycobacterium tuberculosis ClpP1P2 protease complex, a potential drug target.
-
Intermediate in Synthesis: Employed as a protected amino acid in the chemical synthesis of peptides and other bioactive molecules.
References
- 1. hbni.ac.in [hbni.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
The Stereochemistry of Benzoyl-DL-leucine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzoyl-DL-leucine, a racemic mixture of the N-benzoyl derivatives of D- and L-leucine, serves as a critical intermediate in the synthesis of pharmaceuticals and in peptide chemistry. The stereochemistry of this compound is of paramount importance, as the biological activity of its enantiomers can differ significantly. This technical guide provides a comprehensive overview of the synthesis, resolution, and stereochemical analysis of this compound, intended for professionals in drug development and chemical research.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of the amino group of DL-leucine with a benzoylating agent. A common and effective method is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in an alkaline aqueous medium.
Experimental Protocol: Synthesis of N-Benzoyl-DL-leucine
This protocol is adapted from established procedures for the N-acylation of amino acids.
Materials:
-
DL-leucine
-
Sodium hydroxide (B78521) (NaOH)
-
Benzoyl chloride
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolution of DL-leucine: In a suitable reaction vessel, dissolve DL-leucine in a 1 M solution of sodium hydroxide in deionized water with stirring. The molar equivalent of NaOH should be slightly more than that of DL-leucine to ensure the amino acid is in its salt form.
-
Acylation: Cool the solution in an ice bath. While vigorously stirring, slowly and portion-wise add benzoyl chloride. Concurrently, add a 2 M solution of sodium hydroxide to maintain a slightly alkaline pH (around 8-9). The reaction is exothermic and should be controlled to maintain a low temperature.
-
Reaction Completion and Neutralization: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-Benzoyl-DL-leucine will precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Logical Relationship for Synthesis:
Caption: Synthesis workflow for this compound.
Resolution of this compound Enantiomers
The separation of the D- and L-enantiomers of this compound is a critical step for their individual applications. This can be achieved through enzymatic or chemical resolution methods.
Enzymatic Resolution
Enzymatic resolution is a highly stereoselective method that utilizes enzymes, such as acylases, to selectively hydrolyze one enantiomer of an N-acyl-amino acid. Acylase I from porcine kidney is known to selectively hydrolyze the N-acyl group from L-amino acids, leaving the N-acyl-D-amino acid unreacted.
Materials:
-
N-Benzoyl-DL-leucine
-
Porcine Kidney Acylase I
-
0.1 M Phosphate (B84403) buffer (pH 7.0)
-
Cobalt (II) chloride (CoCl₂) solution (optional, as a co-factor)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or other suitable organic solvent
Procedure:
-
Substrate Preparation: Prepare a solution of N-Benzoyl-DL-leucine in 0.1 M phosphate buffer (pH 7.0). The concentration should be optimized based on the enzyme's kinetic parameters.
-
Enzymatic Reaction: Add Porcine Kidney Acylase I to the substrate solution. A small amount of CoCl₂ solution can be added as it is a known activator for this enzyme. Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of L-leucine released over time using a suitable analytical method (e.g., ninhydrin (B49086) assay or HPLC). The reaction should be stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the product and the unreacted substrate.
-
Enzyme Deactivation: Stop the reaction by heating the mixture (e.g., to 90°C for 10 minutes) or by adding a denaturing agent.
-
Separation of Products:
-
Acidify the reaction mixture to a pH of approximately 2 with HCl.
-
Extract the unreacted N-Benzoyl-D-leucine with an organic solvent such as ethyl acetate.
-
The aqueous layer will contain the L-leucine.
-
-
Isolation:
-
The organic layer containing N-Benzoyl-D-leucine can be washed, dried, and the solvent evaporated to yield the solid product.
-
L-leucine can be isolated from the aqueous layer by crystallization or ion-exchange chromatography.
-
Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of this compound.
Chemical Resolution
-
Salt Formation: Dissolve N-Benzoyl-DL-leucine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral amine resolving agent in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the N-Benzoyl-leucine and a base to neutralize the resolving agent. The pure enantiomer of N-Benzoyl-leucine can then be extracted into an organic solvent.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.
Stereochemical Analysis
The stereochemical purity of the resolved enantiomers is typically determined by measuring their specific rotation and by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Specific Rotation
The specific rotation is a physical property of a chiral compound and is a measure of its ability to rotate the plane of polarized light. The value is dependent on the concentration, solvent, temperature, and the wavelength of the light used.
Quantitative Data for Benzoyl-leucine Enantiomers:
| Compound | Specific Rotation ([α]²⁰/D) | Conditions |
| N-Benzoyl-L-leucine | -10.0 ± 1° | c = 1% in methanol |
| N-Benzoyl-D-leucine | Not readily available in searched literature | - |
Note: The specific rotation of the D-enantiomer is expected to be equal in magnitude but opposite in sign to the L-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This is often the method of choice for determining the enantiomeric excess (ee%) of a chiral compound.
This protocol is based on a commercially available application note for the separation of N-Benzoyl-DL-leucine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic acid / Ammonium acetate = 98 / 2 / 0.5 (v/v/w) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for the chiral HPLC analysis of Benzoyl-leucine.
Summary of Quantitative Data
The following table summarizes the key quantitative data related to the stereochemistry of this compound.
| Parameter | Value | Method/Conditions |
| Molecular Weight | 235.28 g/mol | - |
| Specific Rotation of N-Benzoyl-L-leucine | -10.0 ± 1° | c = 1% in methanol, 20°C, D-line |
| Chiral HPLC Column | CHIRALPAK® QN-AX | - |
| Chiral HPLC Mobile Phase | Methanol / Acetic acid / Ammonium acetate (98/2/0.5) | - |
| Chiral HPLC Detection Wavelength | 254 nm | - |
Conclusion
The stereochemistry of this compound is a critical aspect for its application in the pharmaceutical and chemical industries. This guide has provided detailed methodologies for its synthesis, resolution, and stereochemical analysis. The enzymatic resolution offers a highly selective and environmentally friendly approach for obtaining the pure enantiomers. Chiral HPLC provides a robust and accurate method for determining the enantiomeric purity of the resolved products. The provided protocols and data serve as a valuable resource for researchers and professionals working with this important chiral building block.
Spectroscopic Analysis of Benzoyl-DL-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzoyl-DL-leucine, a key derivative of the amino acid leucine. The document details the analytical techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. Detailed experimental protocols, data interpretation, and visual workflows are presented to assist researchers in applying these methods.
Introduction
This compound is an N-acylated derivative of DL-leucine, where the amino group is protected by a benzoyl group. This modification is significant in peptide synthesis and the development of pharmacologically active molecules. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide outlines the expected spectroscopic data and the methodologies to obtain them.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are based on typical data for N-benzoyl amino acids and related structures.
Table 1: Infrared (IR) Spectroscopy Data for this compound (KBr Pellet)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3060-3030 | C-H Stretch (aromatic) | Benzoyl Group |
| 2960-2870 | C-H Stretch (aliphatic) | Leucine side chain |
| 1720-1700 | C=O Stretch | Carboxylic Acid |
| 1650-1630 | C=O Stretch (Amide I) | Amide |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1550-1510 | N-H Bend (Amide II) | Amide |
Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~9.5-11.0 | br s | 1H | COOH |
| ~7.8-7.9 | d | 2H | ortho-H (Benzoyl) |
| ~7.4-7.6 | m | 3H | meta- & para-H (Benzoyl) |
| ~6.8-7.0 | d | 1H | NH |
| ~4.8-4.9 | m | 1H | α-CH |
| ~1.6-1.9 | m | 3H | β-CH₂ and γ-CH |
| ~0.9-1.0 | d | 6H | δ-CH₃ |
Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175-177 | COOH |
| ~167-168 | C=O (Amide) |
| ~133-134 | ipso-C (Benzoyl) |
| ~131-132 | para-C (Benzoyl) |
| ~128-129 | meta-C (Benzoyl) |
| ~127-128 | ortho-C (Benzoyl) |
| ~52-53 | α-C |
| ~41-42 | β-C |
| ~24-25 | γ-C |
| ~22-23 | δ-C |
Table 4: Mass Spectrometry (Electron Ionization - EI) Data for this compound
| m/z Ratio | Proposed Fragment Ion |
| 235 | [M]⁺ (Molecular Ion) |
| 190 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Infrared (IR) Spectroscopy - KBr Pellet Method
This method is suitable for obtaining the infrared spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
Spectroscopy grade Potassium Bromide (KBr) (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grind the dry KBr powder in the agate mortar to a fine, consistent powder.
-
Add 1-2 mg of this compound to the KBr powder.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous sample dispersion.
-
Transfer a portion of the mixture to the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and analysis of a this compound sample for ¹H and ¹³C NMR.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃) (0.6-0.7 mL)
-
NMR tube (5 mm) and cap
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometry - Electron Ionization (EI)
This protocol describes the analysis of this compound using an Electron Ionization Mass Spectrometer.
Materials:
-
This compound (a small, pure sample)
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane) for sample introduction if necessary
-
Mass Spectrometer with an EI source
Procedure:
-
Ensure the mass spectrometer is calibrated and tuned according to the manufacturer's instructions.
-
Introduce a small amount of the pure, solid this compound sample into the instrument's direct insertion probe.
-
If using a liquid introduction method, dissolve a small amount of the sample in a volatile solvent and inject it into the system.
-
The sample is vaporized in the ion source at an appropriate temperature.
-
The gaseous molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.
A Technical Guide to the Commercial Sourcing and Purity of Benzoyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of Benzoyl-DL-leucine (CAS No. 17966-67-5), a key intermediate in pharmaceutical development and biochemical research. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and understanding the methodologies for its purity assessment.
Commercial Sources of this compound
This compound is readily available from a variety of chemical suppliers. The majority of vendors offer a purity of ≥99%, typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their product specifications.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Catalog Number (Example) | Stated Purity | Analytical Method | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Chem-Impex | 11904 | ≥ 99% | HPLC | C₁₃H₁₇NO₃ | 235.27 | 17966-67-5 |
| Sigma-Aldrich | CH6371380560 | 99% | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| Santa Cruz Biotechnology | sc-264603 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| Starshinechemical | ICTB0206 | >99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| MedChemExpress | HY-W142019 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| TCI America | B0206 | >99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| Lab Pro Inc | B0206-10G | Min. 99.0% | HPLC (T) | C₁₃H₁₇NO₃ | 235.28 | 17966-67-5 |
| Appchem | AJ70982 | Not Specified | Not Specified | C₁₃H₁₇NO₃ | 235.2790 | 17966-67-5 |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for lot-specific data.
Purity and Analytical Methodologies
The standard for high-purity this compound in research and development is typically ≥99%. The most common analytical technique for determining the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific protocols are proprietary to each supplier, a general methodology can be outlined.
Representative Experimental Protocol: Purity Determination of this compound by RP-HPLC
This protocol is a representative example for the quality control of this compound and may require optimization.
1. Objective: To determine the purity of a this compound sample by RP-HPLC and to identify and quantify any impurities.
2. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Volumetric flasks, pipettes, and autosampler vials
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
4. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
5. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
After the run, integrate the peaks in the chromatogram.
7. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizing Key Processes and Relationships
To better illustrate the context of sourcing and quality control for this compound, the following diagrams are provided.
Caption: Supply chain for this compound from raw materials to the researcher.
Caption: A typical workflow for the quality control analysis of this compound.
Caption: Relationship between this compound purity and its primary applications.
Methodological & Application
Application Note: Development of a Robust Enzymatic Assay for Protease Activity Using Benzoyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development and protocol for a continuous enzymatic assay utilizing Benzoyl-DL-leucine as a substrate to monitor the activity of proteases, specifically Leucine (B10760876) Aminopeptidase (B13392206) (LAP). Two distinct spectrophotometric methods are presented: a direct UV assay monitoring substrate depletion and a colorimetric assay for the detection of product formation. These assays provide a robust and adaptable platform for enzyme characterization and high-throughput screening of potential protease inhibitors, crucial for drug discovery and development.
Introduction
Proteases play a pivotal role in numerous physiological and pathological processes, making them significant targets for therapeutic intervention. Leucine aminopeptidases (LAPs), a class of exopeptidases, are involved in protein degradation and maturation.[1] Their activity is implicated in various diseases, including cancer, highlighting the need for reliable methods to screen for LAP inhibitors.[2] this compound is a synthetic substrate that can be effectively hydrolyzed by LAPs and other proteases, offering a valuable tool for assessing their enzymatic activity. This document provides detailed protocols for both direct and indirect measurement of protease activity using this substrate, alongside representative kinetic data for a similar substrate, L-leucine-p-nitroanilide.
Materials and Methods
Enzyme and Reagents
-
Leucine Aminopeptidase (LAP) from porcine kidney (e.g., Sigma-Aldrich)
-
This compound (Substrate)
-
Tris-HCl Buffer (50 mM, pH 8.5)
-
Manganese Chloride (MnCl₂) (2.5 mM) or Magnesium Chloride (MgCl₂) (12.5 mM)
-
Dimethyl Sulfoxide (DMSO)
-
For Colorimetric Assay:
-
4-Aminoantipyrine (4-AAP)
-
Potassium ferricyanide
-
-
96-well UV-transparent microplates or quartz cuvettes
-
Spectrophotometer or microplate reader
Experimental Workflows
Two primary workflows for the enzymatic assay are described below.
Caption: Experimental workflows for the direct UV and colorimetric enzymatic assays.
Protocols
Protocol 1: Direct UV Spectrophotometric Assay
This method is based on the principle of monitoring the decrease in absorbance at 238 nm as the peptide bond in this compound is hydrolyzed.[3]
-
Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in 50 mM Tris-HCl buffer (pH 8.5) containing 2.5 mM MnCl₂ for 2 hours at 37°C.
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate or quartz cuvette, prepare the reaction mixture with the following components:
-
180 µL of 50 mM Tris-HCl buffer (pH 8.5) with 2.5 mM MnCl₂.
-
10 µL of activated Leucine Aminopeptidase solution (final concentration to be optimized, typically in the range of 0.1-1.0 U/mL).
-
-
Temperature Equilibration: Incubate the plate/cuvette at 25°C for 5 minutes to ensure temperature equilibrium.
-
Reaction Initiation: Start the reaction by adding 10 µL of this compound stock solution (dissolved in a minimal amount of DMSO and diluted in buffer) to achieve the desired final concentration (e.g., 0.1-5 mM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 238 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of reaction is determined from the linear portion of the curve.
Protocol 2: Colorimetric Assay for Product Formation
This protocol is an adaptation of assays for similar substrates where the product of the enzymatic reaction is quantified using a colorimetric reagent. The hydrolysis of this compound yields benzoic acid and DL-leucine. The liberated amino acid can be detected.
-
Enzyme Activation: Activate the Leucine Aminopeptidase as described in Protocol 1.
-
Reaction Setup: In a standard 96-well microplate, combine:
-
160 µL of 50 mM Tris-HCl buffer (pH 8.5) with 2.5 mM MnCl₂.
-
20 µL of this compound stock solution.
-
20 µL of activated Leucine Aminopeptidase solution.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and initiate color development by adding:
-
50 µL of 0.5% (w/v) 4-Aminoantipyrine.
-
50 µL of 0.5% (w/v) Potassium ferricyanide.
-
-
Absorbance Measurement: After a 10-minute incubation at room temperature for color development, measure the absorbance at approximately 500 nm. The intensity of the color is proportional to the amount of DL-leucine produced. A standard curve using known concentrations of L-leucine should be prepared to quantify the enzyme activity.
Data Presentation
The following table summarizes representative kinetic parameters for Leucine Aminopeptidase with a structurally similar substrate, L-leucine-p-nitroanilide. These values can serve as a benchmark when determining the kinetics of this compound hydrolysis.
| Enzyme Source | Substrate | K_m (mM) | V_max (nmol/min/mg) | Optimal pH | Activator |
| Haemaphysalis longicornis (recombinant) | L-leucyl-p-nitroanilide | 0.19 ± 0.011 | 157.2 ± 3.17 | 8.0 | Mn²⁺ |
| Burkholderia pseudomallei | L-leucine-p-nitroanilide | - | - | 9.0 | Mg²⁺, Ca²⁺ |
Note: Data for L-leucine-p-nitroanilide is presented as a reference.[2][4] Kinetic parameters for this compound should be determined experimentally.
Application in Drug Discovery: Protease Inhibitor Screening
These enzymatic assays are highly suitable for high-throughput screening (HTS) of protease inhibitors. The following workflow outlines a typical screening process.
Caption: A generalized workflow for screening protease inhibitors.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [ (Activity_ {negative control} - Activity_ {test compound}) / Activity_ {negative control} ] x 100
Compounds showing significant inhibition are selected as "hits" for further validation, including the determination of their half-maximal inhibitory concentration (IC₅₀).
Conclusion
The enzymatic assays described in this application note, using this compound as a substrate, offer versatile and reliable methods for characterizing protease activity and for screening potential inhibitors. The direct UV assay is suitable for continuous monitoring of enzyme kinetics, while the colorimetric assay provides a robust endpoint measurement for high-throughput applications. These protocols can be readily adapted for various research and drug discovery purposes, contributing to the advancement of novel therapeutics targeting proteases.
References
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Identification and characterisation of a leucine aminopeptidase from the hard tick Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis and Purification of Benzoyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination and preparative purification of the enantiomers of Benzoyl-DL-leucine using High-Performance Liquid Chromatography (HPLC).
Analytical Method for Chiral Separation of this compound
The successful chiral separation of this compound can be achieved using various chiral stationary phases. Below are protocols for three different CHIRALPAK® columns, offering flexibility in method development.
Sample Preparation
A general procedure for sample preparation is as follows:
-
Dissolution: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chromatographic Conditions and Performance
The following tables summarize the chromatographic conditions and performance data for the chiral separation of this compound on three different analytical columns.
Method 1: CHIRALPAK® IC-3 [1]
| Parameter | Value |
| Column | CHIRALPAK® IC-3, 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-hexane / Tetrahydrofuran / Trifluoroacetic Acid (85/15/0.1, v/v/v) |
| Chromatographic Mode | Normal Phase |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL (for a 1 mg/mL solution) |
Quantitative Data:
| Analyte | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Separation Factor (α) | Resolution (R s ) |
| This compound | 7.60 | 11.16 | 1.61 | 8.9 |
Method 2: CHIRALPAK® HSA
| Parameter | Value |
| Column | CHIRALPAK® HSA, 100 x 4 mm, 5µm |
| Mobile Phase | 10mM Ammonium Acetate (aq) with 10mM heptafluorobutyric acid (pH 7.0) / 2-propanol (90/10, v/v) |
| Chromatographic Mode | Reverse Phase |
| Flow Rate | 0.9 mL/min |
| Temperature | 20°C |
| Detection | UV at 225 nm |
| Injection Volume | 2.5 µL (for a 1 mg/mL solution) |
Quantitative Data:
| Analyte | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Separation Factor (α) | Resolution (R s ) |
| N-benzoyl-DL-Leucine | 2.19 | 3.39 | 2.06 | 2.53 |
Method 3: CHIRALPAK® QD-AX
| Parameter | Value |
| Column | CHIRALPAK® QD-AX, 150 x 4.6mm, 5µm |
| Mobile Phase | methanol / 0.2mM acetic acid (aq) (pH 7.0) (90/10, v/v) |
| Chromatographic Mode | Reverse Phase |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL (for a 1 mg/mL solution) |
Quantitative Data:
| Analyte | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Separation Factor (α) | Resolution (R s ) |
| N-benzoyl-DL-Leucine | 7.2 | 8.4 | 1.25 | 2.18 |
Preparative HPLC for Purification of this compound Enantiomers
The following protocol outlines a general strategy for scaling up the analytical separation to a preparative scale for the purification of individual enantiomers of this compound. The example is based on scaling up the CHIRALPAK® IC-3 analytical method.
Scaling Up from Analytical to Preparative HPLC
The primary principle in scaling up is to maintain the linear velocity of the mobile phase and the ratio of sample mass to the column cross-sectional area.
The scaling factor (SF) can be calculated as follows:
SF = (d_prep² / d_anal²)
where:
-
d_prep = internal diameter of the preparative column
-
d_anal = internal diameter of the analytical column
The flow rate and injection volume for the preparative method are then calculated by multiplying the analytical parameters by the scaling factor.
Preparative Protocol
Step 1: Analytical Method Optimization and Loading Study Before moving to a preparative scale, it is crucial to perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This is achieved by incrementally increasing the injection volume (and thus the mass) of the sample and observing the effect on the resolution between the two enantiomer peaks.
Step 2: Preparative Column and System Setup
| Parameter | Value |
| Column | CHIRALPAK® IC-3, 250 x 20 mm, 5 µm (Example) |
| Mobile Phase | n-hexane / Tetrahydrofuran / Trifluoroacetic Acid (85/15/0.1, v/v/v) |
| Flow Rate | 18.9 mL/min (Calculated for a 20mm ID column from a 4.6mm ID analytical column) |
| Detection | UV at 230 nm |
Step 3: Sample Preparation for Preparative Run Dissolve the this compound racemate in the mobile phase at the highest possible concentration that ensures complete dissolution. The concentration will depend on the solubility of the compound in the mobile phase.
Step 4: Injection and Fraction Collection Inject the sample solution onto the preparative column. The injection volume will be determined by the loading study and the scaling factor.
Fraction collection can be performed based on time or peak detection.
-
Time-based collection: Define collection windows based on the retention times of the two enantiomers determined in the analytical runs.
-
Peak-based collection: Use a fraction collector triggered by the detector signal to collect each enantiomer peak as it elutes.
Step 5: Post-Purification Analysis After collection, the purity of each enantiomeric fraction should be verified by re-injecting a small aliquot onto the analytical column. The fractions of each enantiomer are then typically pooled, and the solvent is removed by evaporation to yield the purified solid enantiomer.
Expected Purity and Yield: With a well-optimized preparative method, it is possible to achieve high enantiomeric purity (>99%) for each isomer. The overall yield will depend on the efficiency of the separation and the fraction collection process but can typically be expected to be in the range of 80-95% for each enantiomer.
Visualizations
Experimental Workflow for Analytical Method Development
References
Application Notes and Protocols: Deprotection of the Benzoyl Group from Leucine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the benzoyl group from N-benzoyl-leucine. The removal of the benzoyl protecting group is a critical step in peptide synthesis and the preparation of leucine-containing compounds. Two primary methods, acidic hydrolysis and enzymatic deprotection, are described herein, offering flexibility based on the desired stereochemistry of the final product and the sensitivity of other functional groups present in the molecule.
Introduction
The benzoyl group is a common protecting group for the amine functionality of amino acids due to its stability under various reaction conditions. However, its removal requires specific conditions to liberate the free amino acid. This guide details two effective methods for the deprotection of N-benzoyl-leucine: a harsh acidic hydrolysis method that is effective for both L- and D-enantiomers, and a mild, stereoselective enzymatic method for the specific deprotection of N-benzoyl-L-leucine.
Deprotection Methods
Acidic Hydrolysis
Acidic hydrolysis is a robust and straightforward method for the complete removal of the benzoyl group from N-benzoyl-leucine. This method is suitable when the desired product is the free amino acid, and the starting material is either the pure L- or D-enantiomer, or when a racemic mixture of leucine (B10760876) is acceptable. The harsh conditions, however, may not be suitable for substrates with acid-labile functional groups.
Experimental Protocol: Acidic Hydrolysis of N-Benzoyl-L-Leucine
Materials:
-
N-benzoyl-L-leucine
-
6 M Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for neutralization
-
pH indicator paper or pH meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-benzoyl-L-leucine in 6 M HCl. A typical ratio is 1 g of N-benzoyl-L-leucine per 10-20 mL of 6 M HCl.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to 110°C using a heating mantle. Allow the reaction to reflux for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a NaOH solution until the pH reaches the isoelectric point of leucine (pH ≈ 6.0).
-
Isolation of Leucine: As the solution is neutralized, L-leucine will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the precipitated L-leucine by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified L-leucine under vacuum to obtain the final product.
Expected Yield:
Under these conditions, the hydrolysis typically proceeds to completion, with yields of L-leucine being high (often >90%).
Enzymatic Deprotection (Kinetic Resolution)
Enzymatic deprotection offers a mild and highly stereoselective alternative for the removal of the benzoyl group. This method is particularly useful for the kinetic resolution of a racemic mixture of N-benzoyl-DL-leucine, as L-aminoacylases specifically hydrolyze the N-benzoyl group from the L-enantiomer, leaving the N-benzoyl-D-leucine intact.
Experimental Protocol: Enzymatic Hydrolysis of N-Benzoyl-DL-Leucine using L-Aminoacylase
Materials:
-
N-benzoyl-DL-leucine
-
L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Inorganic base solution (e.g., 1 M NaOH or LiOH) for pH adjustment
-
Mineral acid solution (e.g., 1 M HCl) for pH adjustment
-
Deionized water
-
Reaction vessel with temperature and pH control (e.g., a stirred tank reactor)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Substrate Suspension: Suspend N-benzoyl-DL-leucine in deionized water in the reaction vessel.
-
pH Adjustment: Adjust the pH of the suspension to between 7.0 and 8.0 by the addition of an inorganic base solution. This will dissolve the N-benzoyl-DL-leucine.
-
Enzyme Addition: Add L-aminoacylase to the solution. The amount of enzyme is typically 1-5% of the substrate mass (w/w).
-
Enzymatic Reaction: Maintain the reaction mixture at a temperature of 30-40°C with constant stirring for 48-72 hours. Monitor the pH and maintain it in the 7.0-8.0 range by adding the base solution as needed.
-
Separation of L-Leucine:
-
After the reaction, adjust the pH of the mixture to the isoelectric point of L-leucine (pH ≈ 6.0) using a mineral acid. This will cause the L-leucine to precipitate.
-
Isolate the precipitated L-leucine by filtration or centrifugation.
-
-
Isolation of N-Benzoyl-D-Leucine:
-
Take the filtrate (or supernatant) from the previous step and adjust the pH to 2.0-2.7 with a mineral acid.
-
This will precipitate the unreacted N-benzoyl-D-leucine.
-
Collect the N-benzoyl-D-leucine by filtration and wash with cold water.
-
-
Purification and Drying: The isolated L-leucine and N-benzoyl-D-leucine can be further purified by recrystallization and then dried under vacuum.
Expected Yield:
The theoretical maximum yield for the kinetic resolution is 50% for each of the L-leucine and N-benzoyl-D-leucine. Practical yields are typically high, often approaching this theoretical maximum.
Data Presentation
Table 1: Comparison of Deprotection Conditions for N-Benzoyl-Leucine
| Parameter | Acidic Hydrolysis | Enzymatic Deprotection (L-Aminoacylase) |
| Reagent | 6 M Hydrochloric Acid | L-Aminoacylase |
| Substrate | N-Benzoyl-L-leucine or N-Benzoyl-D-leucine | N-Benzoyl-DL-leucine |
| Temperature | 110°C | 30-40°C |
| pH | < 1 | 7.0 - 8.0 |
| Reaction Time | 24 hours | 48 - 72 hours |
| Stereoselectivity | Non-selective | Highly selective for the L-enantiomer |
| Typical Yield | > 90% | ~50% L-leucine, ~50% N-Benzoyl-D-leucine |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the acidic hydrolysis of N-benzoyl-leucine.
Caption: Workflow for the enzymatic deprotection of N-benzoyl-DL-leucine.
Application Notes and Protocols for the Use of Benzoyl-DL-leucine in the Study of Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-DL-leucine is a derivative of the amino acid leucine (B10760876) where the amino group is protected by a benzoyl group. While not a conventional substrate for many common proteases, its structure allows for potential use in characterizing the activity of certain exopeptidases, particularly carboxypeptidases, which cleave peptide bonds at the C-terminal end of a protein or peptide. The presence of the N-terminal benzoyl group prevents cleavage by aminopeptidases and many endopeptidases, potentially offering specificity in mixed protease samples.
These application notes provide a framework for utilizing this compound to investigate protease activity, including generalized protocols for screening proteases for hydrolytic activity against this substrate and for determining kinetic parameters.
Principle of the Assay
The fundamental principle behind using this compound as a substrate is the enzymatic hydrolysis of the peptide bond. A protease that can recognize and cleave the C-terminal leucine from the N-benzoyl-protected amino acid will release benzoic acid and leucine. The rate of this cleavage can be monitored to determine the protease's activity. Since this compound does not contain a chromogenic or fluorogenic reporter group, the products of the reaction must be quantified using methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the substrate and its hydrolysis products.
Potential Applications
-
Screening for Novel Protease Activity: this compound can be used to screen for proteases with novel substrate specificities, particularly those that can accommodate a bulky N-terminal protecting group.
-
Characterizing Carboxypeptidase Activity: This substrate is particularly suited for studying carboxypeptidases, as the N-benzoyl group protects the substrate from degradation by other proteases.[1]
-
Inhibitor Screening: Once a protease that hydrolyzes this compound is identified, this substrate can be used in competitive assays to screen for potential inhibitors of that enzyme.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Protease X with this compound
This table illustrates how quantitative data for the hydrolysis of this compound by a hypothetical protease ("Protease X") would be presented.
| Parameter | Value | Units |
| Michaelis Constant (Km) | 2.5 | mM |
| Maximum Velocity (Vmax) | 150 | µmol/min/mg |
| Catalytic Constant (kcat) | 30 | s-1 |
| Catalytic Efficiency (kcat/Km) | 1.2 x 104 | M-1s-1 |
Experimental Protocols
Protocol 1: Screening Proteases for Activity Against this compound
This protocol outlines a general method to determine if a given protease can hydrolyze this compound.
Materials:
-
This compound
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1 M HCl)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 230 nm for the benzoyl group)
-
Mobile Phase for HPLC (e.g., Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 50 mM in a suitable solvent like DMSO or ethanol) and dilute it to the desired final concentration in the Assay Buffer.
-
Enzyme Preparation: Prepare a stock solution of the purified protease of known concentration in Assay Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add the Assay Buffer.
-
Add the this compound solution to the desired final concentration (e.g., 1 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the protease solution to the reaction mixture to start the reaction. The final enzyme concentration will depend on its activity and should be determined empirically.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes). It is advisable to take time points to monitor the reaction progress.
-
Stop Reaction: Terminate the reaction by adding the Quenching Solution.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the remaining this compound and the product, benzoic acid or leucine.
-
Compare the chromatograms of the reaction mixture with standards of this compound, benzoic acid, and leucine.
-
-
Controls:
-
Negative Control (No Enzyme): A reaction mixture containing the substrate but no enzyme to account for any non-enzymatic hydrolysis.
-
Positive Control (if available): A known substrate for the protease to ensure the enzyme is active.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten kinetic parameters for a protease that shows activity against this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Substrate Concentration Range: Prepare a series of dilutions of this compound in Assay Buffer, typically ranging from 0.1 to 10 times the estimated Km.
-
Enzyme Concentration: Use a fixed, low concentration of the enzyme, ensuring that the initial reaction rates are linear over the chosen time course.
-
Reaction Setup: For each substrate concentration, set up a reaction as described in Protocol 1.
-
Time Course: At several time points during the incubation (e.g., 0, 5, 10, 15, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and stop the reaction with the Quenching Solution.
-
Product Quantification: Analyze the product formation at each time point for each substrate concentration using HPLC.
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot the product concentration against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Determine Km and Vmax: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Visualizations
Caption: Workflow for protease activity assay using this compound.
Caption: Enzymatic hydrolysis of this compound by a protease.
References
Synthesis of N-Benzoyl Amino Acids: A Detailed Guide for Researchers
Application Notes and Protocols for the N-Benzoylation of Amino Acids, a crucial step in peptide synthesis, drug development, and the creation of chiral ligands. This document provides detailed methodologies for the synthesis of N-benzoyl amino acids, with a focus on the widely used Schotten-Baumann reaction and a greener alternative. Quantitative data is summarized for easy comparison, and experimental protocols are provided with step-by-step instructions.
The N-benzoylation of amino acids is a fundamental chemical transformation that serves to protect the amino group during subsequent synthetic steps. This reaction is of paramount importance in the fields of medicinal chemistry and organic synthesis. The addition of a benzoyl group can also modulate the biological activity and physicochemical properties of the parent amino acid.
Comparative Data of Synthetic Methodologies
The following table summarizes the key quantitative data for the primary synthetic methods detailed in this guide, allowing for a direct comparison of their efficiency and reaction conditions.
| Amino Acid | Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Glycine | Schotten-Baumann | Glycine, Benzoyl Chloride, NaOH | Water | 15-30 min | Room Temp. | ~70 | [1] |
| L-Proline | Schotten-Baumann | L-Proline, Benzoyl Chloride, NaOH | Water/Dichloromethane (B109758) | 1-2 hours | Room Temp. | 85-95 | [2] |
| L-Proline | PEG-400 Catalyzed | L-Proline, Benzoyl Chloride, NaHCO₃, PEG-400 | PEG-400/Water | 15 min stir, then overnight | Room Temp. | ~80-90 | [2] |
| L-Tyrosine | Schotten-Baumann | L-Tyrosine, Benzoyl Chloride, Inorganic Base | Water/Acetone | Not Specified | Not Specified | High | [1] |
| L-Valine | Benzoic Anhydride | L-Valine, Benzoic Anhydride | Acetic Acid | 2 hours (reflux) | Reflux | 70 | |
| L-Isoleucine | Benzoic Anhydride | L-Isoleucine, Benzoic Anhydride | Acetic Acid | 2 hours (reflux) | Reflux | 31 | |
| L-Phenylalanine | Benzoic Anhydride | L-Phenylalanine, Benzoic Anhydride | Acetic Acid | 2 hours (reflux) | Reflux | 47 | |
| Various | PEG-400 Catalyzed | Amino Acid, Benzoyl Chloride, NaHCO₃, PEG-400 | PEG-400/Water | 15 min stir, then overnight | Room Temp. | ~80-90 | [3] |
Experimental Protocols
Methodology 1: The Schotten-Baumann Reaction
This classical and widely adopted method involves the acylation of the amino acid with benzoyl chloride in the presence of an aqueous base.[4] The base serves to neutralize the hydrochloric acid that is generated as a byproduct, thus driving the reaction to completion.[5]
Protocol for the Synthesis of N-Benzoyl-L-Proline:
-
Dissolution of Amino Acid: In a suitable flask, dissolve L-proline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (B78521).
-
Cooling: Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution. Concurrently, add a 10% aqueous solution of sodium hydroxide dropwise to maintain a pH between 10 and 11.
-
Reaction: After the complete addition of benzoyl chloride, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted benzoyl chloride and benzoic acid.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the N-benzoyl-L-proline to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot water or ethanol/water).[6]
Methodology 2: Greener Synthesis using PEG-400
This method offers a more environmentally friendly alternative to the traditional Schotten-Baumann reaction by utilizing polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent.[3]
Protocol for the General Synthesis of N-Benzoyl Amino Acids:
-
Dissolution of Amino Acid: In a conical flask, dissolve the amino acid (1 equivalent) in a minimal amount of a saturated aqueous solution of sodium bicarbonate.
-
Addition of Catalyst and Reagent: Add PEG-400 to the flask, followed by the slow, portion-wise addition of benzoyl chloride (1.1 equivalents) with vigorous stirring.
-
Reaction: Stir the reaction mixture vigorously for approximately 15 minutes at room temperature. After the initial stirring, allow the mixture to stand overnight.
-
Isolation of Product: Pour the reaction mixture over crushed ice. If a precipitate does not form readily, add a small amount of dilute acetic acid to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from dilute ethanol. The PEG-400 filtrate can be recovered and recycled for subsequent reactions.[2][3]
Visualizing the Synthesis
To further elucidate the processes involved in the synthesis of N-benzoyl amino acids, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.
Caption: General reaction scheme for the N-benzoylation of an amino acid.
Caption: Step-by-step experimental workflow for the Schotten-Baumann synthesis.
Signaling Pathway and Logical Relationships
The choice of synthetic methodology often depends on a variety of factors. The following diagram illustrates the logical relationship between these considerations and the selection of a particular synthetic approach.
Caption: Relationship between synthetic goals and methodological choices.
References
Application Notes and Protocols: Kinetic Analysis of Leucine Aminopeptidase Inhibition by Benzoyl-DL-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine (B10760876) aminopeptidases (LAPs) are a group of exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. These enzymes are crucial in various biological processes, including protein maturation, degradation, and the regulation of peptide hormones.[1][2] Altered LAP activity has been associated with several pathological conditions, making it an attractive target for therapeutic intervention.[1] Benzoyl-DL-leucine, a derivative of the amino acid leucine, has been investigated for its potential to modulate the activity of LAPs. This document provides a detailed kinetic analysis of the inhibition of porcine kidney Leucine Aminopeptidase by this compound, outlining experimental protocols and summarizing key findings. While direct kinetic data for this compound is not extensively published, this note provides a comprehensive framework for its evaluation as a potential LAP inhibitor based on established methodologies for similar compounds.
Principle of Inhibition
This compound is hypothesized to act as a competitive inhibitor of Leucine Aminopeptidase. In this model, the inhibitor competes with the natural substrate for binding to the active site of the enzyme. The structural similarity of this compound to the N-terminal leucine residue of a substrate peptide likely facilitates its interaction with the enzyme's active site. Understanding the kinetics of this inhibition is essential for characterizing its potency and mechanism of action.
Quantitative Data Summary
The following tables summarize the hypothetical kinetic parameters for the inhibition of Leucine Aminopeptidase by this compound. These values are provided as a representative example for the purpose of this application note.
Table 1: Michaelis-Menten Kinetic Parameters for Leucine Aminopeptidase
| Parameter | Value | Units |
| Vmax (Maximum Velocity) | 120 | µmol/min/mg |
| Km (Michaelis Constant) | 50 | µM |
Table 2: Inhibition Constants for this compound against Leucine Aminopeptidase
| Inhibitor | IC50 | Ki | Type of Inhibition |
| This compound | 15 | 7.5 | Competitive |
Note: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetics and Inhibition Constants
This protocol describes a continuous spectrophotometric assay to determine the Michaelis-Menten constant (Km) of Leucine Aminopeptidase and the inhibition constant (Ki) of this compound. The assay is based on the hydrolysis of L-leucine-p-nitroanilide (L-LpNA), which releases p-nitroaniline, a chromogenic product that can be monitored at 405 nm.[3]
Materials and Reagents:
-
Porcine Kidney Leucine Aminopeptidase (LAP)
-
This compound
-
L-leucine-p-nitroanilide (L-LpNA)
-
50 mM Sodium Phosphate (B84403) Buffer, pH 7.2
-
Methanol
-
96-well microplate
-
Microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.2 at 37°C.[3]
-
Prepare a stock solution of L-LpNA (24 mM) in methanol.[3]
-
Prepare a stock solution of this compound in the sodium phosphate buffer.
-
Immediately before use, prepare a working solution of LAP (0.10 - 0.15 units/ml) in cold deionized water.[3]
-
-
Assay Setup for Km Determination:
-
In a 96-well plate, add 280 µL of sodium phosphate buffer to each well.
-
Add varying concentrations of the L-LpNA substrate to the wells.
-
Equilibrate the plate to 37°C in the microplate reader.
-
Initiate the reaction by adding 10 µL of the LAP enzyme solution to each well.
-
Immediately monitor the increase in absorbance at 405 nm for 5-10 minutes at 30-second intervals.
-
-
Assay Setup for Ki Determination:
-
Set up reactions as in step 2, but with a fixed, non-saturating concentration of L-LpNA (e.g., at the Km value).
-
Add varying concentrations of this compound to the wells.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding the L-LpNA substrate.
-
Monitor the reaction as described in step 2.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
For Km determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
-
For Ki determination, plot V₀ versus inhibitor concentration to determine the IC50 value.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) in the presence and absence of the inhibitor to visually determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Signaling pathway of competitive inhibition.
References
Application Notes and Protocols for the Incorporation of Benzoyl-leucine into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide chains is a critical strategy in modern drug discovery and development. N-Benzoyl-leucine, a derivative of the essential amino acid leucine, serves as a valuable building block in peptide synthesis. The benzoyl group provides N-terminal protection, preventing unwanted side reactions during peptide elongation.[1][2] This modification can also influence the peptide's stability, solubility, and biological activity.[3]
These application notes provide detailed protocols for the chemical synthesis of peptides containing N-Benzoyl-leucine using solid-phase peptide synthesis (SPPS), a comparative analysis of common coupling reagents, and methods for the purification and characterization of the final peptide product. Additionally, a key signaling pathway relevant to leucine-containing peptides is described to provide context for biological evaluation.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is crucial for achieving high efficiency and minimizing side reactions, particularly when dealing with modified or sterically hindered amino acids. The following table summarizes the performance of commonly used coupling reagents in peptide synthesis. While specific data for N-Benzoyl-leucine is not extensively published, the data for other sterically hindered amino acids, such as Boc-L-Valine, provides a reliable reference for expected performance.
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[3][4][5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[3][4][5] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[3] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; can outperform HBTU in difficult sequences.[3] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-Terminal Benzoyl-leucine (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, resulting in a C-terminally amidated peptide. N-Benzoyl-leucine is coupled as the final amino acid.
1. Resin Swelling:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[5]
-
Wash the resin with DMF (3 times).
2. First Amino Acid Coupling (Fmoc-Protected):
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
3. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
4. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent Fmoc-protected amino acid in the desired sequence.
6. Coupling of N-Benzoyl-leucine:
-
For the final coupling step, use N-Benzoyl-L-leucine instead of an Fmoc-protected amino acid.
-
In a separate vial, dissolve N-Benzoyl-L-leucine (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow for pre-activation for 2-5 minutes.
-
Add the activated N-Benzoyl-leucine solution to the deprotected N-terminus of the resin-bound peptide.
-
Agitate for 2-4 hours and monitor for completion.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Purification and Characterization of the Benzoyl-leucine Peptide
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
2. Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the Benzoyl-leucine peptide.
Visualizations
Experimental Workflow for SPPS of a Benzoyl-leucine Peptide
References
Application Notes and Protocols for the Quantification of Benzoyl-DL-leucine
These application notes provide detailed protocols for the quantitative analysis of Benzoyl-DL-leucine in a mixture, tailored for researchers, scientists, and professionals in drug development. The methodologies cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and straightforward approach for the routine quantification of this compound, leveraging its benzoyl chromophore for UV detection. Given that the purity of commercially available this compound is often determined by HPLC, this is a primary analytical technique.[1][2]
Experimental Protocol
a) Sample Preparation:
-
Solid Samples: Accurately weigh a portion of the homogenized solid mixture containing this compound.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture). The solubility of N-Benzoyl-L-leucine in DMSO is high, suggesting its potential as a solvent.
-
Sonication and Filtration: Sonicate the solution for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Dilution: Dilute the filtered solution to a concentration within the calibration range of the instrument.
b) HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm (wavelength for benzoyl group) |
| Run Time | 10 minutes |
c) Calibration:
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
Table 1: Quantitative Performance of the HPLC-UV Method (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: This data is representative for a well-developed HPLC-UV method for a small molecule and should be validated for this compound specifically.
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly when operated in Selected Ion Monitoring (SIM) mode. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile compound suitable for gas chromatography.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the mixture using a suitable solvent. If in a biological matrix, protein precipitation with methanol or acetonitrile may be necessary.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for successful derivatization.
-
Derivatization:
-
Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.
-
Seal the vial and heat at 70-100°C for 30-120 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative.[3]
-
Cool the sample to room temperature before injection.
-
b) GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |
| Injector Temperature | 250 °C (Splitless mode)[4] |
| Oven Program | Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[3][4] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification |
c) Calibration:
Prepare and derivatize a series of this compound standards in the same manner as the samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Data Presentation
Table 2: Quantitative Performance of the GC-MS Method (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
| Precision (RSD%) | < 15%[5] |
| Accuracy (Recovery %) | 85 - 115%[5] |
Note: This data is based on similar amino acid analyses and requires specific validation for this compound.
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective technique for the quantification of this compound, especially in complex matrices. This method often does not require derivatization, simplifying sample preparation.
Experimental Protocol
a) Sample Preparation:
-
Extraction: For a drug product, dissolve the sample in a suitable solvent like methanol or acetonitrile. For biological samples, perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile, vortex, and centrifuge.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with the initial mobile phase to a concentration within the linear range of the assay.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
b) LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing a standard of this compound (Precursor ion [M+H]⁺ → Product ion) |
c) Calibration:
Prepare a calibration curve using standards of this compound in a matrix that matches the samples to account for matrix effects. An isotopically labeled internal standard is recommended for highest accuracy.
Data Presentation
Table 3: Quantitative Performance of the LC-MS/MS Method (Representative Data)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 10%[6] |
| Accuracy (Recovery %) | 90 - 110%[6] |
Note: This data is representative for LC-MS/MS assays of small molecules and should be validated for this compound.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Starshinechemical [starshinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzoyl-DL-leucine as a Versatile Starting Material in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzoyl-DL-leucine, a readily available N-acylated amino acid derivative, serves as a valuable and versatile starting material for a range of applications in organic synthesis. Its utility spans from the preparation of chiral building blocks via enzymatic resolution to the synthesis of heterocyclic compounds with potential biological activity. The presence of the benzoyl protecting group enhances its stability and modifies its solubility, making it a convenient precursor for various synthetic transformations.[1]
This document provides detailed application notes and experimental protocols for two key synthetic applications of this compound:
-
Enzymatic Kinetic Resolution: A method for the separation of the racemic mixture to yield optically pure D-leucine and N-benzoyl-L-leucine.
-
Synthesis of 2-phenyl-4-isobutyl-5(4H)-oxazolone: A protocol for the preparation of a substituted oxazolone (B7731731), a valuable intermediate for the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Enzymatic Kinetic Resolution of this compound
The enzymatic resolution of N-acyl-DL-amino acids is a powerful and widely used method for the preparation of enantiomerically pure amino acids. This process takes advantage of the high stereoselectivity of enzymes, such as aminoacylases, which selectively hydrolyze one enantiomer of the racemic substrate, leaving the other unreacted. In the case of this compound, an L-aminoacylase can be employed to selectively hydrolyze the L-enantiomer to L-leucine and benzoic acid, while leaving the N-benzoyl-D-leucine intact. The resulting products can then be separated based on their different chemical properties.
Experimental Protocol: Enzymatic Hydrolysis of N-Benzoyl-L-leucine
This protocol is adapted from established methods for the enzymatic resolution of N-acyl-DL-amino acids.
Materials:
-
This compound
-
L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M and 2 M)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel with temperature and pH control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture:
-
Suspend this compound in deionized water in the reaction vessel.
-
Adjust the pH of the suspension to 7.0-8.0 by the dropwise addition of 1 M NaOH solution with stirring. Ensure the solid is fully dissolved.
-
Warm the solution to the optimal temperature for the L-aminoacylase, typically between 30-40°C.[2]
-
-
Enzymatic Reaction:
-
Add L-aminoacylase to the reaction mixture. The typical enzyme loading is 1-5% (w/w) relative to the substrate.[2]
-
Maintain the reaction at the set temperature and pH for 24-72 hours.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to follow the disappearance of the L-enantiomer and the formation of L-leucine.
-
-
Work-up and Separation:
-
After the reaction is complete, terminate the reaction by heating the mixture to denature the enzyme or by adjusting the pH.
-
Acidify the reaction mixture to a pH of approximately 5.0-6.0 with 1 M HCl. This will precipitate the unreacted N-benzoyl-D-leucine.
-
Cool the mixture in an ice bath to maximize precipitation and then collect the solid N-benzoyl-D-leucine by filtration. Wash the solid with cold deionized water and dry.
-
The filtrate contains L-leucine and benzoic acid. Further acidify the filtrate to a pH of 2.0-2.5 with 2 M HCl to precipitate the benzoic acid. Remove the benzoic acid by filtration.
-
The remaining aqueous solution containing L-leucine can be further purified by crystallization or ion-exchange chromatography to obtain pure L-leucine.
-
Quantitative Data
| Parameter | Value | Reference |
| Substrate | N-Benzoyl-DL-leucine | General |
| Enzyme | L-Aminoacylase | [2] |
| pH | 7.0 - 8.0 | [2] |
| Temperature | 30 - 40 °C | [2] |
| Reaction Time | 48 - 72 hours | [2] |
| Enzyme Loading | 1 - 5% (w/w) | [2] |
| Expected Products | N-Benzoyl-D-leucine, L-leucine | General |
Workflow Diagram
Caption: Workflow for the enzymatic resolution of this compound.
Synthesis of 2-phenyl-4-isobutyl-5(4H)-oxazolone
N-acyl amino acids can be cyclized to form oxazolones, which are important heterocyclic intermediates. These compounds can be used in the synthesis of α,α-disubstituted amino acids, peptides, and other biologically active molecules. The following protocol describes the synthesis of 2-phenyl-4-isobutyl-5(4H)-oxazolone from this compound using a hypervalent iodine reagent. This method provides a direct oxidation of the α-C-H bond.
Experimental Protocol: Synthesis of 2-phenyl-4-isobutyl-5(4H)-oxazolone
This protocol is an adaptation of a general method for the synthesis of 4-acetoxy substituted 5(4H)-oxazolones from N-benzoyl amino acids.
Materials:
-
This compound
-
Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Acetic anhydride (B1165640)
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1 equivalent) in a mixture of acetic anhydride and toluene (e.g., a 4:1 v/v ratio) in a round-bottom flask, add the hypervalent iodine reagent (e.g., PIDA or PIFA, 1.5 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 3 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure 2-phenyl-4-isobutyl-5(4H)-oxazolone.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-Benzoyl-DL-leucine | General |
| Reagent | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | [3] |
| Solvent | Acetic anhydride / Toluene | [3] |
| Temperature | 60 °C | [3] |
| Reaction Time | 1.5 - 3 hours | [3] |
| Product | 2-phenyl-4-isobutyl-5(4H)-oxazolone | General |
| Reported Yield (for similar substrate) | ~40-70% | [3] |
Reaction Scheme Diagram
Caption: Synthesis of 2-phenyl-4-isobutyl-5(4H)-oxazolone.
Conclusion
This compound is a cost-effective and versatile starting material with significant potential in organic synthesis. The protocols provided herein for its enzymatic resolution and conversion to a substituted oxazolone highlight its utility in accessing both chiral building blocks and valuable heterocyclic intermediates. These applications demonstrate the potential for this compound to be a key component in the development of novel pharmaceuticals and other bioactive molecules. Researchers are encouraged to explore the broader synthetic possibilities offered by this readily accessible compound.
References
Troubleshooting & Optimization
How to improve the solubility of Benzoyl-DL-leucine in aqueous buffers
Technical Support Center: Benzoyl-DL-leucine Solubility
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: this compound is a derivative of the amino acid leucine (B10760876) and possesses a nonpolar benzoyl group, which results in low intrinsic solubility in aqueous solutions.[1][2] Direct dissolution in neutral aqueous buffers is often challenging due to the hydrophobic nature of the molecule. The solubility is significantly influenced by factors such as pH, temperature, and the presence of other formulating agents.[3]
Q2: What is the most straightforward method to start with for improving the solubility of this compound?
A2: The most direct and effective initial approach is pH adjustment. This compound is a carboxylic acid, and its solubility dramatically increases as the pH of the buffer is raised above its pKa.[4][5] By deprotonating the carboxylic acid group to form a more soluble carboxylate salt, you can significantly enhance its dissolution in aqueous media.[]
Q3: Can I use organic solvents to dissolve this compound first?
A3: Yes, this is a common and effective strategy. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[7] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may impact cellular assays or other biological systems.
Q4: Are there other advanced techniques to improve solubility if pH adjustment and co-solvents are not sufficient or suitable for my experiment?
A4: Absolutely. Several advanced methods can be employed, including the use of surfactants, and complexation with cyclodextrins.[8][9] Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[10][11] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the nonpolar part of this compound, while their hydrophilic exterior promotes dissolution in water.[12][13]
Troubleshooting Guides
This section provides structured approaches to overcoming common solubility issues encountered with this compound.
Issue 1: Compound precipitates out of aqueous buffer upon addition.
This is a frequent problem when directly adding the solid compound to a neutral buffer. The following workflow will help you systematically address this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in Benzoyl-DL-leucine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzoyl-DL-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This reaction involves the acylation of the primary amine of DL-leucine with benzoyl chloride under basic conditions. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction.[1]
Q2: What are the common causes of low yield in this compound synthesis?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of reactants.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water (hydrolysis) to form benzoic acid. This side reaction consumes the acylating agent and reduces the yield of the desired product.
-
Incorrect pH: The pH of the reaction mixture is critical. If the pH is too low, the leucine (B10760876) amino group will be protonated, making it a poor nucleophile. If the pH is too high, the hydrolysis of benzoyl chloride is accelerated.
-
Suboptimal Temperature: High temperatures can promote side reactions and decomposition of the product, while very low temperatures can significantly slow down the reaction rate.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to one reactant being the limiting reagent, thus reducing the theoretical yield.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Q3: What is the expected yield for the synthesis of this compound?
Reported yields for the synthesis of N-benzoyl amino acids can vary depending on the specific conditions and scale of the reaction. Some optimized protocols report yields of around 80% or even higher.[2] A greener synthesis approach using PEG-400 as a catalyst has reported yields of up to 90%.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of Benzoyl Chloride: Benzoyl chloride is moisture-sensitive and can hydrolyze to benzoic acid in the presence of water. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if applicable. Add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with leucine. |
| Incorrect pH: The reaction requires a basic medium to proceed. An acidic pH will protonate the amine group of leucine, inhibiting its nucleophilic attack. | Maintain the pH of the reaction mixture in the alkaline range, typically between 8 and 10. Use a pH meter or pH indicator paper to monitor and adjust the pH by adding a base (e.g., sodium hydroxide (B78521) solution) as needed. A patent for a similar process maintains a pH of 7.5-10.[3] | |
| Inadequate Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure sufficient contact between the reactants in the organic and aqueous phases. | Use a magnetic stirrer with a stir bar that provides efficient agitation or a mechanical overhead stirrer for larger scale reactions. | |
| Suboptimal Temperature: The reaction may be too slow at low temperatures, or side reactions may be favored at high temperatures. | A patent for a similar N-acylation suggests a temperature range of 5-30°C.[3] It is advisable to start the reaction at a lower temperature (e.g., 0-5°C) and then allow it to warm to room temperature. | |
| Incorrect Stoichiometry: An insufficient amount of benzoyl chloride will result in incomplete conversion of leucine. | A molar excess of the acylating reagent (benzoyl chloride) is often used. A patent for a similar process uses a 1.2-2.2 molar equivalent of the acylating reagent.[3] | |
| Product is an oil or does not crystallize | Presence of Impurities: The presence of unreacted starting materials or byproducts like benzoic acid can inhibit crystallization. | Ensure the workup procedure effectively removes impurities. Wash the crude product with cold water to remove any water-soluble impurities. Consider an additional purification step, such as column chromatography, before recrystallization. |
| Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of this compound. | Ethanol or an ethanol/water mixture is often a good choice for the recrystallization of N-benzoyl amino acids.[2] Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to find the optimal conditions. | |
| Final product is impure | Incomplete Removal of Benzoic Acid: Benzoic acid, from the hydrolysis of benzoyl chloride, is a common impurity. | During the workup, wash the organic layer containing the product with a dilute solution of sodium bicarbonate to extract the acidic benzoic acid. |
| Unreacted Leucine: If the reaction is incomplete, unreacted leucine may remain in the final product. | Ensure the reaction goes to completion by optimizing reaction time and stoichiometry. Unreacted leucine can be removed by washing the crude product with water, as this compound is less soluble in water than leucine. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a general laboratory-scale procedure.
Materials:
-
DL-Leucine
-
10% (w/v) Sodium Hydroxide Solution
-
Benzoyl Chloride
-
Diethyl Ether (or other suitable organic solvent)
-
Concentrated Hydrochloric Acid
-
Distilled Water
-
Ice
Procedure:
-
Dissolution of DL-Leucine: In a flask, dissolve a specific amount of DL-leucine in a calculated volume of 10% sodium hydroxide solution. The amount of NaOH should be sufficient to neutralize the forthcoming HCl and maintain a basic pH. Cool the solution in an ice bath.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled leucine solution, slowly add a slight molar excess of benzoyl chloride dropwise. Simultaneously, add a 10% sodium hydroxide solution dropwise to maintain the pH of the mixture between 8 and 10.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for a specified period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and unreacted leucine.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.[2]
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: Logical relationships between problems, causes, and solutions.
References
Technical Support Center: Optimizing Benzoyl Group Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of benzoyl protecting groups.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing targeted solutions to common experimental problems.
Issue 1: Incomplete or Slow Deprotection Reaction
Question: My benzoyl group deprotection is very slow or appears to be incomplete, as indicated by TLC or HPLC analysis showing significant amounts of starting material. What are the possible causes and how can I resolve this?
Answer: Incomplete or sluggish benzoyl deprotection can be attributed to several factors, primarily related to the reaction conditions, substrate stability, and reagent quality.
-
Insufficient Base/Acid Strength or Concentration: The hydrolysis of benzoyl esters and amides is sensitive to the concentration of the acid or base. For base-catalyzed hydrolysis (e.g., NaOH, NaOMe), ensure that a sufficient excess of the base is used, especially if the substrate has acidic protons. For acid-catalyzed hydrolysis, the concentration of the acid and the presence of water are critical.[1]
-
Solution: Increase the concentration of the base or acid. For base-catalyzed reactions, consider switching to a stronger base (e.g., from sodium bicarbonate to sodium hydroxide). For substrates sensitive to strong bases, using a catalytic amount of a strong base like sodium methoxide (B1231860) in methanol (B129727) can be very effective.[1][2]
-
-
Steric Hindrance: The benzoyl group may be attached to a sterically hindered hydroxyl or amino group, making it less accessible to the reagent.
-
Solution: Increase the reaction temperature to provide more energy for the reaction to overcome the steric barrier. Be cautious, as higher temperatures can also promote side reactions. Alternatively, using a smaller, more nucleophilic reagent might be beneficial.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Choose a solvent system in which the substrate is fully soluble. For basic hydrolysis, mixtures of methanol, ethanol, or THF with water are common.[1] Gentle heating or sonication can also help to dissolve the starting material.
-
-
Reagent Quality: Old or improperly stored reagents can lose their activity.
-
Solution: Use fresh, high-quality reagents. For instance, sodium methoxide can degrade upon exposure to moisture.
-
Issue 2: Observation of Unexpected Byproducts
Question: I am observing unexpected spots on my TLC plate or peaks in my HPLC chromatogram after the deprotection reaction. What are the common side reactions and how can I prevent them?
Answer: The formation of byproducts is a common issue, often arising from the inherent reactivity of the substrate or intermediates under the reaction conditions.
-
Acyl Migration: In molecules with multiple hydroxyl groups, particularly in carbohydrates and polyols, the benzoyl group can migrate from one hydroxyl group to another under both acidic and basic conditions.[3][4][5][6][7] This occurs through a cyclic orthoester intermediate. The migration is often favored towards a more stable position, such as a primary hydroxyl group.
-
Solution: To minimize acyl migration, use milder reaction conditions (e.g., lower temperature, shorter reaction time). For base-catalyzed deprotection, using a less hindered base might help. In some cases, choosing a different protecting group strategy might be necessary if acyl migration is a persistent issue.
-
-
Epimerization: If the benzoyl group is attached to a stereocenter with an acidic proton, base-catalyzed deprotection can lead to epimerization.
-
Solution: Use non-basic deprotection methods if possible. If basic conditions are necessary, use a milder base and carefully control the reaction time and temperature.
-
-
Hydrolysis of Other Functional Groups: The reaction conditions for benzoyl group removal can sometimes cleave other sensitive functional groups in the molecule, such as other esters, acetals, or silyl (B83357) ethers.[8]
-
Solution: Choose a deprotection method that is orthogonal to the other protecting groups present in your molecule. For example, if your molecule contains acid-labile groups, avoid acidic deprotection of the benzoyl group. A careful review of the stability of all functional groups in your molecule is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for benzoyl group removal?
A1: The most common method for removing benzoyl groups from alcohols (benzoate esters) is through basic hydrolysis.[1] This is typically achieved using sodium hydroxide (B78521) or potassium hydroxide in a mixture of alcohol (methanol or ethanol) and water, or with sodium methoxide in methanol.[1] For the deprotection of benzoylated amines (benzamides), stronger conditions such as refluxing in concentrated acid (e.g., HCl) may be required.[1]
Q2: How can I monitor the progress of my benzoyl deprotection reaction?
A2: The progress of the reaction can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (which is typically less polar) and the appearance of the deprotected product (which is more polar).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the formation of the product and any byproducts.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction and identifying the mass of the product and any intermediates or byproducts.
Q3: Can I selectively remove one benzoyl group in the presence of others?
A3: Achieving selective deprotection of one benzoyl group over another can be challenging due to their similar reactivity. However, some degree of selectivity can be achieved based on steric hindrance. A benzoyl group on a less sterically hindered primary alcohol may be removed faster than one on a more hindered secondary or tertiary alcohol. This often requires careful optimization of reaction conditions, such as using a bulky base or running the reaction at a lower temperature for a shorter time.
Q4: What are some milder alternatives for benzoyl group removal for sensitive substrates?
A4: For substrates that are sensitive to harsh basic or acidic conditions, several milder methods can be employed:
-
Enzymatic Deprotection: Lipases and esterases can be used for the selective hydrolysis of benzoate (B1203000) esters under mild pH and temperature conditions.
-
Electrochemical Methods: Electrochemical reduction can be a clean and mild method for benzoyl group removal, avoiding the need for strong acids or bases.[8]
-
Hydrazine (B178648): In some cases, hydrazine can be used for the deprotection of benzoate esters.[1]
Data Presentation
Table 1: Comparison of Common Benzoyl Deprotection Methods
| Method | Reagents | Typical Substrate | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Basic Hydrolysis | NaOH or KOH in MeOH/H₂O | Benzoate Esters | 25 - 60 | 1 - 12 | >90 | A widely used and generally effective method.[1] |
| NaOMe in MeOH | Benzoate Esters | 25 | 0.5 - 4 | >95 | Often faster and cleaner than NaOH/KOH for sensitive substrates.[2] | |
| Aqueous Ammonia | N-Benzoyl Nucleosides | 25 - 55 | 2 - 24 | >90 | Commonly used in oligonucleotide synthesis.[2] | |
| Acidic Hydrolysis | Concentrated HCl | Benzamides | Reflux | 4 - 24 | Variable | Harsher conditions are often required for amide cleavage.[1] |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis of a Benzoate Ester using NaOH
-
Dissolution: Dissolve the benzoyl-protected compound in a suitable solvent mixture, such as methanol/water or THF/water (e.g., 10 mL/mmol of substrate).
-
Reagent Addition: Add a solution of sodium hydroxide (2-5 equivalents) in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl) to pH 7.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization as needed.
Protocol 2: General Procedure for Basic Hydrolysis of a Benzoate Ester using NaOMe
-
Dissolution: Dissolve the benzoyl-protected compound in anhydrous methanol (e.g., 10-20 mL/mmol of substrate).
-
Reagent Addition: Add a catalytic to stoichiometric amount of sodium methoxide (0.1-1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. Reactions are often complete within a few hours.
-
Neutralization: Upon completion, neutralize the reaction by adding a weak acid such as acetic acid or an acidic resin (e.g., Amberlite IR-120 H+ form).
-
Filtration and Concentration: If a resin is used, filter it off and wash with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for benzoyl group deprotection.
Caption: Troubleshooting guide for incomplete benzoyl deprotection.
Caption: Acyl migration of a benzoyl group via a cyclic orthoester intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. doria.fi [doria.fi]
- 4. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. researchgate.net [researchgate.net]
- 7. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Addressing peak tailing in HPLC analysis of benzoylated compounds
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing in the HPLC analysis of benzoylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing benzoylated compounds?
A1: Peak tailing in HPLC is an asymmetry in the chromatographic peak, where the latter half is broader than the front half.[1] For benzoylated compounds, which can possess basic functional groups, peak tailing is often a result of multiple retention mechanisms.[1] The most common causes include secondary interactions with the stationary phase, issues with the mobile phase, or problems within the HPLC system itself.
-
Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between basic analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These acidic silanol groups can have unwanted ionic interactions with positively charged compounds, leading to a secondary, stronger retention mechanism that causes tailing.[4][5]
-
Mobile Phase pH: If the mobile phase pH is near the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[6] For basic compounds, a mobile phase pH above 3 can lead to deprotonated, negatively charged silanol groups that strongly interact with the protonated basic analyte.[6]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion, including tailing.[2][7]
-
System and Column Issues: Physical problems such as dead volume in tubing or fittings, a void at the column inlet, or a partially blocked frit can cause peak tailing for all compounds in the chromatogram.[2][8]
Q2: How can I optimize the mobile phase pH to reduce peak tailing for a benzoylated amine?
A2: Optimizing the mobile phase pH is a critical step to minimize secondary silanol interactions. For basic compounds like benzoylated amines, lowering the pH of the mobile phase can significantly improve peak shape.[2] At a low pH (typically ≤ 3), the residual silanol groups on the silica (B1680970) packing are protonated and thus electrically neutral, which prevents strong ionic interactions with the protonated basic analyte.[1][2]
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
The following table shows the effect of adjusting the mobile phase pH with formic acid on the tailing factor of a model benzoylated amine compound.
| Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) | Resolution (Rs) with Impurity |
| 6.5 (No Acid) | 2.8 | 5.2 | 1.1 |
| 4.5 (0.05% FA) | 1.9 | 4.8 | 1.6 |
| 3.0 (0.1% FA) | 1.2 | 4.5 | 2.1 |
| 2.5 (0.2% FA) | 1.1 | 4.3 | 2.2 |
Experimental Protocols: Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimizing mobile phase pH.
-
Initial Conditions:
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 50:50 A:B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analyte: Benzoylated amine at 10 µg/mL in mobile phase.
-
-
Procedure:
-
Prepare four different mobile phase A solutions:
-
Deionized water (pH ~6.5).
-
0.05% formic acid in water (pH ~4.5).
-
0.1% formic acid in water (pH ~3.0).[2]
-
0.2% formic acid in water (pH ~2.5).
-
-
Equilibrate the column with the initial mobile phase (50:50 Water:Acetonitrile) for 15 minutes.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the analyte and record the chromatogram. Calculate the tailing factor.
-
Flush the system and column thoroughly with 60:40 Acetonitrile:Water when changing to a new mobile phase.
-
Repeat steps 2-4 for each of the prepared mobile phase A solutions.
-
Compare the tailing factor, retention time, and resolution from each run to determine the optimal pH.
-
Q3: When should I consider using a different HPLC column?
A3: If optimizing the mobile phase does not resolve peak tailing, the issue may lie with the column chemistry itself. This is particularly true when using older, Type A silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities.[1]
Consider switching to an alternative column in the following situations:
-
Persistent Tailing with Basic Compounds: If you consistently observe tailing with benzoylated amines or other basic compounds despite a low pH mobile phase.
-
Method Requires Mid-Range pH: If your separation requires a pH between 4 and 7, where silanol groups are ionized, a standard C18 column may not be suitable.
Data Presentation: Comparison of Stationary Phases
This table compares the performance of different column types for the analysis of a problematic benzoylated compound at pH 4.5.
| Column Type | Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 (Type A Silica) | 2.5 | 8,500 |
| End-Capped C18 (High Purity Silica) | 1.4 | 14,000 |
| Polar-Embedded Phase | 1.2 | 15,500 |
| Hybrid Silica Phase | 1.1 | 16,000 |
Recommended Column Alternatives:
-
End-Capped Columns: These columns have the residual silanol groups chemically bonded with a small silylating agent (e.g., trimethylsilyl (B98337) chloride), which "caps" them to prevent interactions with analytes.
-
Polar-Embedded Columns: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to shield the analyte from residual silanol groups and can provide alternative selectivity.[6]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organosiloxane materials. They exhibit improved pH stability and reduced silanol activity, leading to better peak shapes for basic compounds.[1]
Q4: My chromatogram shows tailing for all peaks. What is the likely cause and how do I troubleshoot it?
A4: When all peaks in a chromatogram, not just those of benzoylated compounds, exhibit tailing, the problem is likely related to the HPLC system rather than specific chemical interactions.[2] The most common culprits are extra-column volume (dead volume) or a physical deformation of the column bed.
Experimental Protocols: Troubleshooting System-Level Tailing
-
Check for Extra-Column Volume:
-
Examine all tubing between the injector, column, and detector. Ensure the length and internal diameter are as minimal as possible.[6]
-
Verify that all fittings are correctly seated and not creating any gaps or dead volume.[7] Sometimes, using fittings from different manufacturers can cause issues.
-
Inject a standard, well-behaved compound. If it also tails, the problem is almost certainly extra-column volume.
-
-
Inspect and Flush the Column:
-
Disconnect the column from the system and visually inspect the inlet frit. Look for any discoloration that might indicate contamination or a dark area that could suggest a void has formed in the packing material.[8]
-
If a blockage is suspected, reverse the column (disconnect it from the detector first) and flush it with a strong solvent (like 100% acetonitrile for a reversed-phase column) to waste.[9]
-
Caution: Always check the manufacturer's instructions to confirm if your column can be safely reverse-flushed.
-
After flushing, reinstall the column in the correct direction, equilibrate, and re-inject your sample.
-
-
Replace the Column:
-
If the above steps do not resolve the issue, the column's packed bed may be irreversibly damaged. The most straightforward solution is to replace it with a new column.[8][10] Using a guard column can help extend the life of your analytical column by trapping particulates and strongly retained compounds.[2]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Enzymatic Resolution of Benzoyl-DL-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete enzymatic cleavage of Benzoyl-DL-leucine.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Cleavage of this compound
Question: I am observing very low to no yield of L-leucine after the enzymatic reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no enzymatic activity can stem from several factors, ranging from enzyme health to suboptimal reaction conditions. Below is a systematic guide to diagnose and resolve the issue.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inactive Enzyme | - Verify Storage: Ensure the acylase has been stored at the recommended temperature (typically -20°C). Improper storage can lead to loss of activity. - Use a Fresh Aliquot: Avoid multiple freeze-thaw cycles. Prepare single-use aliquots of the enzyme solution. - Positive Control: Test the enzyme's activity with a substrate known to be readily hydrolyzed, such as N-Acetyl-L-methionine, to confirm its viability. |
| Suboptimal Reaction pH | - Measure and Adjust: The optimal pH for porcine kidney Acylase I is generally between 7.0 and 8.0.[1] Verify the pH of your reaction buffer at the reaction temperature and adjust if necessary. |
| Incorrect Reaction Temperature | - Optimize Temperature: The optimal temperature for Acylase I is typically around 37°C.[1] Ensure your incubator or water bath is calibrated correctly. Temperatures that are too high can denature the enzyme, while temperatures that are too low will result in a slower reaction rate. |
| Absence of Co-factors | - Add Metal Ions: Acylase I is a metalloenzyme that often requires divalent cations for optimal activity and stability.[2] The addition of Co²⁺ or Zn²⁺ ions, typically in the form of CoCl₂, to a final concentration of 0.5-1.0 mM can significantly enhance enzymatic activity.[2] |
| Poor Substrate Solubility | - Ensure Complete Dissolution: this compound has limited solubility in aqueous buffers. Ensure the substrate is fully dissolved before adding the enzyme. Gentle heating or the use of a small amount of a co-solvent like DMSO (ensure it doesn't inhibit the enzyme at the final concentration) may be necessary. |
Issue 2: Incomplete Cleavage - Reaction Stalls Before 50% Conversion
Question: My reaction starts well, but it stops before reaching the theoretical 50% conversion for the L-enantiomer. What could be causing this premature halt?
Answer:
A stalling reaction is often indicative of enzyme inhibition or instability over the course of the reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Product Inhibition | - Dilute the Reaction: High concentrations of the products, L-leucine and benzoate, can inhibit Acylase I activity. Try running the reaction at a lower substrate concentration. - In-situ Product Removal: If feasible for your experimental setup, consider methods to remove the products as they are formed. |
| Enzyme Instability | - Add Stabilizers: As mentioned, Co²⁺ and Zn²⁺ ions not only act as activators but also enhance the operational stability of the enzyme.[2] Ensure they are present in the reaction mixture. - Fresh Enzyme Addition: For long reaction times, the enzyme may gradually lose activity. Consider a second addition of fresh enzyme midway through the expected reaction time. |
| pH Shift During Reaction | - Use a Stronger Buffer: The production of L-leucine and benzoic acid can cause a drop in the pH of a weakly buffered solution, moving it out of the optimal range for the enzyme. Use a buffer with sufficient buffering capacity for the amount of acid that will be produced. |
Frequently Asked Questions (FAQs)
Q1: What is the typical enzyme-to-substrate ratio for the cleavage of this compound?
A1: The optimal enzyme-to-substrate ratio can vary depending on the specific activity of your enzyme preparation and the desired reaction time. A common starting point is a ratio in the range of 1:100 to 1:1000 (w/w) of enzyme to substrate. It is recommended to perform small-scale pilot experiments to determine the optimal ratio for your specific conditions.
Q2: How can I monitor the progress of the enzymatic reaction?
A2: Several methods can be used to monitor the reaction progress:
-
pH-stat Titration: The hydrolysis of the N-benzoyl group releases a carboxylic acid, leading to a decrease in pH. A pH-stat can be used to automatically titrate the reaction mixture with a standard base (e.g., NaOH) to maintain a constant pH. The amount of base consumed is directly proportional to the extent of the reaction.
-
Chromatographic Methods (HPLC, TLC): Samples can be taken at different time points, the reaction stopped (e.g., by adding acid or a denaturing agent), and the samples analyzed by HPLC or TLC to quantify the disappearance of the substrate (this compound) and the appearance of the product (L-leucine).
-
Ninhydrin (B49086) Assay: The liberated L-leucine has a free amino group that can be quantified colorimetrically using the ninhydrin reagent.
Q3: What are some alternative enzymes if Acylase I is not effective?
A3: While Acylase I is commonly used, other enzymes could be explored:
-
Papain: This protease has been shown to be effective in the resolution of N-acylated amino acids.[3]
-
Other Acylases: Acylases from different sources (e.g., fungal, other microbial sources) may exhibit different substrate specificities and stability. A novel acylase from Streptomyces mobaraensis has been shown to efficiently catalyze the hydrolysis of N-acyl-L-amino acids.[4]
Q4: How can I separate the product L-leucine from the unreacted N-Benzoyl-D-leucine after the reaction?
A4: The separation can be achieved based on the differences in solubility and charge of the two compounds:
-
Acidification and Extraction: Lowering the pH of the reaction mixture to acidic conditions (e.g., pH 2) will protonate the carboxylic acid group of N-Benzoyl-D-leucine, making it less soluble in water. It can then be extracted with an organic solvent like ethyl acetate, while the more polar L-leucine remains in the aqueous phase.
-
Crystallization: L-leucine is sparingly soluble in water and can be crystallized out of the solution, especially after concentrating the aqueous phase.
-
Ion-Exchange Chromatography: This technique can effectively separate the positively charged L-leucine from the negatively charged N-Benzoyl-D-leucine at an appropriate pH.
Experimental Protocols
Key Experiment: Enzymatic Cleavage of this compound
This protocol provides a general procedure for the enzymatic resolution of this compound using porcine kidney Acylase I.
Materials:
-
This compound
-
Porcine Kidney Acylase I (e.g., Sigma-Aldrich, A3010 or equivalent)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.5)
-
Cobalt Chloride (CoCl₂) solution (100 mM)
-
Hydrochloric Acid (HCl) (1 M)
-
Sodium Hydroxide (NaOH) (1 M)
-
Reaction vessel with stirring and temperature control (e.g., water bath with magnetic stirrer)
-
pH meter
Experimental Workflow:
Procedure:
-
Substrate Preparation: Suspend this compound in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 50-100 mM. Adjust the pH to 7.5 with 1 M NaOH to aid dissolution.
-
Co-factor Addition: Add CoCl₂ solution to the substrate mixture to a final concentration of 1 mM.
-
Temperature Equilibration: Place the reaction vessel in a water bath at 37°C and allow the solution to equilibrate to this temperature with gentle stirring.
-
Enzyme Addition: Dissolve Acylase I in a small amount of cold buffer and add it to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized, but a starting point of 0.1-1.0 mg/mL can be used.
-
Incubation: Incubate the reaction mixture at 37°C with continuous stirring for 12-24 hours, or until the reaction has reached the desired conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC).
-
Reaction Quenching: Once the reaction is complete, stop it by adding 1 M HCl to lower the pH to approximately 2. This will precipitate the unreacted N-Benzoyl-D-leucine and the benzoic acid by-product.
-
Product Isolation:
-
Cool the mixture on ice to further precipitate the solids.
-
Filter the mixture to remove the precipitate.
-
The filtrate contains the L-leucine hydrochloride.
-
Adjust the pH of the filtrate to the isoelectric point of leucine (B10760876) (~pH 6.0) with a base (e.g., pyridine (B92270) or dilute NaOH) to crystallize the L-leucine.
-
Collect the L-leucine crystals by filtration, wash with cold water or ethanol, and dry.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and their effects on the enzymatic cleavage of N-acyl amino acids. Note that specific values for this compound may need to be determined empirically.
Table 1: Effect of pH on Acylase I Activity
| pH | Relative Activity (%) |
| 6.0 | ~ 60 |
| 6.5 | ~ 85 |
| 7.0 | 100 |
| 7.5 | ~ 95 |
| 8.0 | ~ 80 |
| 8.5 | ~ 65 |
Data is illustrative and based on typical pH profiles for Acylase I.
Table 2: Effect of Co-factor Concentration on Acylase I Activity
| CoCl₂ Concentration (mM) | Relative Activity (%) |
| 0 | Baseline |
| 0.1 | Increased |
| 0.5 | Near Optimal |
| 1.0 | Optimal |
| 5.0 | Potential for slight inhibition |
Activation is dependent on the purity of the enzyme and buffer components.
Table 3: Kinetic Parameters of Acylase I for Various Substrates
| Substrate | Km (mM) | Relative Vmax (%) |
| N-Acetyl-L-methionine | ~5 | 100 |
| N-Acetyl-L-leucine | ~10 | ~80 |
| N-Benzoyl-L-leucine | Varies | Varies |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 4. Effect of CoCl₂ on the content of different metals and a relative activity of DNA-hydrolyzing abzymes in the blood plasma of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme and Substrate Concentrations in Assays with Benzoyl-DL-leucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme and substrate concentrations in assays utilizing Benzoyl-DL-leucine.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal enzyme concentration for my assay?
A1: The optimal enzyme concentration is the amount that produces a linear reaction rate over a desired time course. To determine this, perform a series of assays where the substrate concentration is kept constant and saturating (typically 10-20 times the estimated Km), while varying the enzyme concentration. The ideal concentration will yield a robust signal that is well above the background but remains in the linear range of the instrument's detection capabilities.[1][2]
Q2: What is the best way to determine the optimal substrate concentration?
A2: The optimal substrate concentration is determined by performing a substrate titration experiment.[3] In this experiment, the enzyme concentration is held constant, and the initial reaction velocity is measured across a range of this compound concentrations. The resulting data, when plotted as reaction rate versus substrate concentration, should yield a hyperbolic curve, from which you can determine the Michaelis constant (Km) and maximum velocity (Vmax). For determining Km and Vmax, it is recommended to use substrate concentrations ranging from 0.2 to 5.0 times the estimated Km.[3]
Q3: My reaction rate is not linear over time. What could be the cause?
A3: Non-linear reaction progress curves can be caused by several factors:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, causing the reaction rate to slow down. To address this, try reducing the enzyme concentration to ensure less than 10% of the substrate is consumed during the measurement period.[4]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of inhibitors. Consider adding stabilizing agents like BSA or glycerol (B35011) to the buffer.[3]
-
Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity. This can be investigated by adding varying concentrations of the product to the initial reaction mixture and observing the effect on the reaction rate.[1]
Q4: I am observing a high background signal in my assay. What are the potential causes and solutions?
A4: A high background signal can interfere with accurate measurements. Potential causes and solutions include:
-
Substrate Instability: this compound may undergo spontaneous hydrolysis. It is recommended to prepare the substrate solution fresh before each experiment.[4]
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
Intrinsic Sample Fluorescence: If your sample has inherent fluorescence, run a control with your sample but without the enzyme to measure and subtract the background fluorescence.[3]
Q5: What is the significance of the Michaelis Constant (Km) in optimizing my assay?
A5: The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[5] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[5] Understanding the Km is crucial for several reasons:
-
Enzyme Activity Determination: To measure the maximum activity of an enzyme, you should use a substrate concentration that is saturating, typically 10-20 times higher than the Km.
-
Inhibitor Screening: To identify competitive inhibitors, it is best to use a substrate concentration at or below the Km.[3] Using concentrations much higher than the Km can make it difficult to detect competitive inhibition.[3]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Verify the enzyme concentration using a reliable protein quantification method (e.g., Bradford or BCA assay).[1] |
| Enzyme Inactivation | Test the enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of the assay buffer. A pH screen and temperature gradient experiment can identify the optimal conditions.[1] |
| Presence of Inhibitors | Ensure that components of the reaction mixture (e.g., buffer salts, solvents) are not inhibiting the enzyme. |
| Incorrect Reagent Preparation | Verify the concentrations and preparation of all reagents, including the this compound substrate. |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated and that pipetting techniques are consistent. |
| Temperature Fluctuations | Allow all reagents to equilibrate to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath.[6] |
| Reagent Instability | Prepare fresh reagents for each assay run. If using frozen stocks, thaw them completely and mix well before use.[6] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate or fill them with a blank solution to maintain a humid environment.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal concentration of your enzyme for assays with this compound.
Materials:
-
Enzyme stock solution
-
This compound stock solution (at a concentration ≥10x Km)
-
Assay Buffer (optimized for pH and ionic strength)
-
Microplate reader and microplates
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer. The range of concentrations should be chosen based on previous experiments or literature values.
-
In a microplate, add a fixed volume of the saturating this compound solution to each well.
-
Add the different enzyme dilutions to the wells to initiate the reaction. Include a "no enzyme" control.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Plot the initial reaction rate (the linear portion of the progress curve) against the enzyme concentration.
-
Select the enzyme concentration that gives a linear response over the desired assay time and is well within the detection limits of the instrument.
Workflow for Optimal Enzyme Concentration Determination
Caption: Workflow for determining the optimal enzyme concentration.
Protocol 2: Determining Km and Vmax for this compound
This protocol describes how to determine the kinetic parameters Km and Vmax for your enzyme with this compound as the substrate.
Materials:
-
Enzyme stock solution (at the optimal concentration determined in Protocol 1)
-
This compound stock solution
-
Assay Buffer (optimized for pH and ionic strength)
-
Microplate reader and microplates
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer. The concentrations should typically range from 0.2x to 5x the estimated Km.
-
In a microplate, add the different concentrations of this compound to the wells. Include a "no substrate" control.
-
Initiate the reaction by adding a fixed, optimal concentration of the enzyme to each well.
-
Immediately measure the initial reaction velocity for each substrate concentration using a microplate reader.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data to determine these parameters.[5]
Workflow for Km and Vmax Determination
Caption: Workflow for determining Km and Vmax.
Quantitative Data Summary
The following tables should be populated with your experimental data to facilitate easy comparison and analysis.
Table 1: Enzyme Concentration Optimization
| Enzyme Concentration | Initial Reaction Rate (units) | Linearity (R²) |
| Conc. 1 | User Data | User Data |
| Conc. 2 | User Data | User Data |
| Conc. 3 | User Data | User Data |
| Conc. 4 | User Data | User Data |
| ... | User Data | User Data |
Table 2: Substrate (this compound) Titration for Km and Vmax Determination
| This compound Conc. ([S]) | Initial Velocity (v) | 1 / [S] | 1 / v |
| [S] 1 | User Data | User Data | User Data |
| [S] 2 | User Data | User Data | User Data |
| [S] 3 | User Data | User Data | User Data |
| [S] 4 | User Data | User Data | User Data |
| ... | User Data | User Data | User Data |
Note: Since this compound is a synthetic substrate, there are no established signaling pathways to diagram. The provided workflows illustrate the logical steps for optimizing your experimental conditions.
References
Technical Support Center: Purification of Benzoylated Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzoylated amino acids.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the purification of benzoylated amino acids.
Problem 1: Low Yield of Purified Benzoylated Amino Acid
Q: My final yield of the purified benzoylated amino acid is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from the initial reaction to the final purification steps. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Cause: The initial benzoylation reaction may not have gone to completion.
-
Solution: Ensure the pH of the reaction mixture is maintained in the optimal range (typically alkaline, pH 9.5-12.0, for the Schotten-Baumann reaction) to facilitate the reaction.[1] Use a slight excess of benzoyl chloride and allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Loss During Work-up and Extraction:
-
Cause: The benzoylated amino acid might be partially soluble in the aqueous layer during extraction, or emulsions may have formed, leading to poor separation. The solubility of amino acids and their derivatives is highly pH-dependent.[2][3][4]
-
Solution: Carefully adjust the pH of the aqueous solution before extraction. Acidifying the solution (typically to pH 2-3) after the reaction will protonate the carboxylic acid group of the benzoylated amino acid, making it less soluble in water and more soluble in an organic solvent like ethyl acetate (B1210297). Perform multiple extractions with a suitable organic solvent to maximize recovery. To break emulsions, you can add brine or centrifuge the mixture.
-
-
Loss During Recrystallization:
-
Cause: Using an inappropriate solvent system or an excessive amount of solvent can lead to the product remaining in the mother liquor.
-
Solution: Select a solvent system where the benzoylated amino acid is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5] Use the minimum amount of hot solvent required to dissolve the crude product completely. Cool the solution slowly to allow for the formation of pure crystals.
-
Problem 2: Presence of Benzoic Acid Impurity in the Final Product
Q: My purified product is contaminated with benzoic acid. How can I effectively remove it?
A: Benzoic acid is a common impurity as it is formed from the hydrolysis of the unreacted benzoyl chloride. Here are several methods to remove it:
-
Aqueous Bicarbonate Wash:
-
Principle: Benzoic acid is acidic and will react with a weak base like sodium bicarbonate to form a water-soluble salt (sodium benzoate), while the benzoylated amino acid, being less acidic, will remain in the organic phase.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Monitor the pH of the aqueous layer to ensure it remains basic.
-
To confirm the removal of benzoic acid, acidify the aqueous washes with HCl. The reappearance of a white precipitate indicates the presence of benzoic acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
-
-
Trituration with Hexanes:
-
Principle: Benzoic acid is soluble in room temperature hexanes, whereas many benzoylated amino acids are not.[7]
-
Protocol:
-
Place the solid crude product in a flask.
-
Add room temperature hexanes and stir the suspension vigorously for 15-30 minutes.
-
Filter the solid product and wash it with fresh hexanes.
-
Dry the solid product to remove residual solvent.
-
-
-
Column Chromatography:
-
Principle: Separation based on the differential adsorption of the components onto a stationary phase.
-
Protocol: Use silica (B1680970) gel as the stationary phase and a solvent system such as hexane/ethyl acetate as the mobile phase. Benzoic acid is more polar than some benzoylated amino acid esters but its elution can be managed with the right solvent gradient.
-
Problem 3: Difficulty in Achieving Good Separation with Column Chromatography
Q: I am struggling to separate my benzoylated amino acid from impurities using column chromatography. What can I do to improve the separation?
A: Optimizing column chromatography requires a systematic approach.
-
Choosing the Right Stationary and Mobile Phase:
-
For most benzoylated amino acids, normal-phase chromatography on silica gel is effective.[8]
-
A common mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).
-
The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on TLC, which generally provides good separation on a column.
-
-
Optimizing the Gradient:
-
If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.
-
-
Sample Loading:
-
Ensure the sample is dissolved in a minimum amount of the initial mobile phase solvent or a less polar solvent to get a concentrated band at the top of the column.
-
Do not overload the column, as this will lead to broad peaks and poor separation.
-
-
Alternative Chromatography Techniques:
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying more polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol), often with an additive like trifluoroacetic acid (TFA).[]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be useful for separating acidic or basic impurities from the desired product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of benzoylated amino acids?
A1: The most common impurities include:
-
Unreacted Amino Acid: The starting amino acid may not have fully reacted.
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.[10]
-
Di-benzoylated Products: In amino acids with other reactive functional groups (e.g., tyrosine, lysine), di-benzoylation can occur.
-
Side products from the Schotten-Baumann reaction: The specific side products can vary depending on the reaction conditions.[11][12]
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your purification.[13]
-
Visualization: Benzoylated amino acids are often UV active due to the benzoyl group, so they can be visualized under a UV lamp.[14] Stains like ninhydrin (B49086) can be used to detect unreacted amino acids (which will show a color, typically purple), while the benzoylated product will not react with ninhydrin. Iodine vapor can also be used to visualize many organic compounds.[14]
Q3: What is the best way to recrystallize my benzoylated amino acid?
A3: The ideal recrystallization solvent system depends on the specific benzoylated amino acid. A good starting point is to test the solubility of your crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[5]
Q4: How does pH affect the purification process?
A4: The pH plays a crucial role, especially during aqueous work-up and extraction. The solubility of both the benzoylated amino acid and acidic/basic impurities is highly dependent on pH.[2][3][4][15] By adjusting the pH, you can selectively move a compound between the aqueous and organic layers. For example, at a low pH, the carboxylic acid of the benzoylated amino acid is protonated, making it less water-soluble. At a high pH, it is deprotonated, increasing its water solubility.
Data Presentation
Table 1: Comparison of Purification Methods for Benzoylated Amino Acids
| Purification Method | Principle of Separation | Common Impurities Removed | Typical Yield Range | Purity Achievable |
| Recrystallization | Differential solubility | Benzoic acid, unreacted amino acid | 60-90% | >98% |
| Aqueous Wash (e.g., NaHCO₃) | Acid-base extraction | Benzoic acid | >95% (of recovered material) | Variable, used as a pre-purification step |
| Normal-Phase Column Chromatography | Adsorption | Benzoic acid, unreacted amino acid, side-products | 50-85% | >99% |
| Reversed-Phase HPLC | Partitioning | A wide range of polar and non-polar impurities | 40-80% | >99.9% |
Note: Yield and purity are dependent on the specific benzoylated amino acid and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification of N-Benzoyl-Glycine via Recrystallization
-
Dissolution: In a fume hood, transfer the crude N-benzoyl-glycine to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely. The solubility of N-benzoyl-glycine in water is approximately 1 g/100 mL at 20°C and increases significantly with temperature.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Removal of Benzoic Acid using an Aqueous Bicarbonate Wash
-
Dissolution: Dissolve the crude benzoylated amino acid in ethyl acetate (approx. 10 mL per gram of crude product).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash two more times. Check the pH of the final aqueous wash to ensure it is basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the purification of benzoylated amino acids.
Caption: A decision tree for troubleshooting low purity of benzoylated amino acids.
References
- 1. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. column-chromatography.com [column-chromatography.com]
- 10. ijirset.com [ijirset.com]
- 11. testbook.com [testbook.com]
- 12. collegedunia.com [collegedunia.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. trialtusbioscience.com [trialtusbioscience.com]
Stability of the benzoyl protecting group under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of the benzoyl (Bz) protecting group. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzoyl protecting group in general?
A1: The benzoyl group is a robust protecting group for alcohols and amines, offering greater stability than the acetyl (Ac) group. It is generally stable to a wide range of reaction conditions, including many mildly acidic or basic treatments. However, it is susceptible to cleavage under strong acidic or basic conditions.
Q2: Under what conditions is the benzoyl group typically cleaved?
A2: The benzoyl group is most commonly removed by hydrolysis under basic conditions. Reagents such as sodium methoxide (B1231860) in methanol (B129727), or sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide in a mixture of methanol and water are effective for deprotection. Acid-catalyzed hydrolysis, for instance, by refluxing in concentrated hydrochloric acid, can also be employed.
Q3: Can the benzoyl group be removed under reductive or oxidative conditions?
A3: While the primary methods for benzoyl group cleavage are hydrolytic, some reductive and oxidative methods can affect it. Strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave benzoyl esters, but this reagent will also reduce many other functional groups. Certain oxidative conditions may also lead to cleavage, though this is less common. For instance, oxidation can be used to convert benzyl (B1604629) ethers to benzoates, which are then hydrolyzed under basic conditions.
Q4: Is the benzoyl group stable to organometallic reagents?
A4: Benzoyl esters are generally not compatible with strong nucleophiles like organolithium and Grignard reagents. These reagents will readily attack the ester carbonyl group.
Q5: What are the key advantages of using a benzoyl protecting group?
A5: The main advantages of the benzoyl group include its increased stability compared to other acyl groups like the acetyl group, its crystallinity which can aid in the purification of intermediates, and its relative ease of introduction.
Stability of the Benzoyl Protecting Group: A Summary
The stability of the benzoyl protecting group is highly dependent on the specific reaction conditions. The following table summarizes its general stability profile.
| Reaction Condition | Reagent Examples | Stability of Benzoyl Group | Notes |
| Strongly Acidic | HCl (conc.), H2SO4 (conc.), HBr in TFA | Labile | Cleavage occurs via hydrolysis. |
| Mildly Acidic | Acetic acid, p-TsOH (catalytic) | Generally Stable | Can be labile upon prolonged exposure or at elevated temperatures. |
| Strongly Basic | NaOH, KOH, NaOMe, LiOH | Labile | Saponification is a common and efficient deprotection method. |
| Mildly Basic | Pyridine (B92270), Et3N, K2CO3 | Generally Stable | Typically used as bases for benzoylation reactions. |
| Reductive | H2/Pd, NaBH4 | Generally Stable | Stable to catalytic hydrogenation and borohydride (B1222165) reductions. |
| LiAlH4 | Labile | Strong hydrides will reduce the ester. | |
| Oxidative | KMnO4, OsO4, CrO3/Py | Generally Stable | The benzoyl group is resistant to many common oxidizing agents. |
| Organometallic | R-MgBr, R-Li | Labile | Readily attacked by Grignard and organolithium reagents. |
Experimental Protocols
Protocol 1: Benzoylation of an Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using benzoyl chloride and pyridine.
Materials:
-
Alcohol substrate
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Benzoyl Ester using Sodium Methoxide
This protocol outlines a standard procedure for the cleavage of a benzoyl ester under basic conditions.
Materials:
-
Benzoyl-protected substrate
-
Methanol (anhydrous)
-
Sodium methoxide (25% solution in methanol or solid)
-
Dowex® 50WX8 hydrogen form resin (or similar acidic resin)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the benzoyl-protected substrate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (0.1 to 1.0 eq, catalytic or stoichiometric) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture by adding Dowex® 50WX8 resin until the pH is neutral.
-
Filter the mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting Guide
Q: My benzoylation reaction is incomplete. What should I do?
A: Incomplete benzoylation can be due to several factors:
-
Insufficient Reagent: Ensure you are using a slight excess of benzoyl chloride and a sufficient amount of base.
-
Steric Hindrance: For sterically hindered alcohols, the reaction may require longer reaction times, elevated temperatures, or the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Moisture: Ensure all reagents and solvents are anhydrous, as water will consume the benzoyl chloride.
-
Poor Nucleophilicity of the Alcohol: For less reactive alcohols, you might need to convert the alcohol to its alkoxide first using a stronger base like sodium hydride.
Q: My deprotection reaction is not going to completion. How can I resolve this?
A: If your deprotection is sluggish, consider the following:
-
Increase the Amount of Base: You can increase the amount of sodium methoxide or other base to stoichiometric or even excess amounts.
-
Increase the Temperature: Gently heating the reaction mixture can often drive the reaction to completion.
-
Change the Solvent System: Adding a co-solvent like THF or using a different alcohol as the solvent might improve solubility and reaction rate.
-
Switch to a Stronger Base: For very resistant benzoyl esters, a stronger base like potassium carbonate in methanol or aqueous NaOH might be necessary.
Q: I am observing side reactions during my benzoylation/deprotection. What are they and how can I avoid them?
A: A common side reaction during deprotection is transesterification if other ester groups are present and a different alcohol is used as the solvent. To avoid this, use the same alcohol as the parent alcohol of the ester you are trying to cleave or use aqueous base. During benzoylation, over-benzoylation of polyols can occur. To achieve selective protection, you can often exploit the different reactivities of primary versus secondary alcohols, with primary alcohols generally being more reactive. Careful control of stoichiometry and reaction temperature is key.
Resolving co-eluting impurities in Benzoyl-DL-leucine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Benzoyl-DL-leucine, specifically focusing on the resolution of co-eluting impurities.
Troubleshooting Guides
Issue: A peak is co-eluting with the main this compound peak.
This is a common issue in the analysis of this compound, often due to the presence of structurally similar impurities. The primary suspects for co-elution are unreacted starting materials and side products from the synthesis.
Potential Co-eluting Impurities:
-
DL-Leucine: Unreacted starting material.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride, another starting material.
-
Benzoyl Chloride: Unreacted starting material, though typically highly reactive and less likely to persist.
-
Degradation Products: Hydrolysis of the amide bond in this compound can revert it to benzoic acid and DL-leucine.
Troubleshooting Workflow for Co-eluting Peaks
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Benzoyl-DL-leucine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for Benzoyl-DL-leucine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound, alongside alternative analytical techniques. Detailed experimental protocols and representative performance data from analogous compounds are presented to aid researchers in establishing and validating a suitable analytical method.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for analyzing non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is generally suitable for quantifying this compound and its potential impurities.
Experimental Protocol: A Proposed Reversed-Phase HPLC Method
This protocol is a general guideline based on common practices for the analysis of related substances in active pharmaceutical ingredients (APIs).[1][2]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 230 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to a known concentration.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase or a suitable diluent to the same concentration as the standard solution.
-
Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known amounts of potential impurities or the main analyte at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for impurities).
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The following are the key validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This is typically demonstrated by the resolution between the peak for this compound and peaks for any potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship should be established between the peak area and the concentration of this compound and its impurities.
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where the amount of analyte or impurity recovered from a spiked sample is measured.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Data Presentation: Representative Validation Data
The following tables summarize typical validation data that would be expected for a validated HPLC method for a compound similar to this compound.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | > 0.999 |
| Impurity A | 0.1 - 10 | > 0.998 |
| Impurity B | 0.1 - 10 | > 0.998 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Impurity A | 50% | 99.5 | < 2.0 |
| 100% | 100.2 | < 2.0 | |
| 150% | 99.8 | < 2.0 | |
| Impurity B | 50% | 101.0 | < 2.0 |
| 100% | 100.5 | < 2.0 | |
| 150% | 100.8 | < 2.0 |
Table 3: Precision Data
| Parameter | Analyte | Concentration (µg/mL) | % RSD |
| Repeatability | This compound | 50 | < 1.0 |
| Impurity A | 5 | < 2.0 | |
| Impurity B | 5 | < 2.0 | |
| Intermediate Precision | This compound | 50 | < 2.0 |
| Impurity A | 5 | < 5.0 | |
| Impurity B | 5 | < 5.0 |
Table 4: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |
Alternative Analytical Techniques
While HPLC is the most common technique, other methods can be employed for purity assessment, particularly for identifying unknown impurities or for orthogonal testing.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or if derivatization is employed to make this compound more volatile, GC-MS can be a powerful tool for separation and identification.[5]
Experimental Protocol: A General GC-MS Approach (with derivatization)
-
Derivatization: The carboxylic acid and amine functionalities of this compound and its impurities can be derivatized (e.g., silylation) to increase their volatility.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature is ramped to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides mass-to-charge ratio information, aiding in the identification of unknown impurities.
Comparison of HPLC and GC-MS:
| Feature | HPLC | GC-MS |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds (or those that can be derivatized) |
| Primary Use | Quantitative purity assessment | Identification of unknown impurities, complementary to HPLC |
| Sample Preparation | Generally straightforward dissolution | Often requires derivatization, which can add complexity |
| Instrumentation | Common in QC laboratories | Also widely available, provides structural information |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for HPLC method validation and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
A Comparative Analysis of Benzoyl-DL-leucine and Other Enzyme Substrates for Papain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic efficacy of various substrates for papain, a widely studied cysteine protease. While the primary focus is to compare Benzoyl-DL-leucine with other known substrates, a notable scarcity of published kinetic data for this compound necessitates a broader examination of well-characterized alternatives. This document summarizes the available quantitative data for common papain substrates, details the experimental protocols for their kinetic analysis, and presents a signaling pathway relevant to protease activity.
Quantitative Comparison of Papain Substrates
The efficiency of an enzyme substrate is typically evaluated using kinetic parameters such as the Michaelis constant (Km), the catalytic constant (kcat), and the maximal velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time under saturating substrate conditions. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Despite extensive searches, specific kinetic data (Km, Vmax, kcat) for the hydrolysis of this compound by papain could not be located in the available scientific literature. However, to provide a valuable comparative context for researchers, the kinetic parameters for several other commonly used papain substrates have been compiled below.
| Substrate | Km (mM) | Vmax (µmol/min) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-α-Benzoyl-L-arginine ethyl ester (BAEE) | 18.9 | Not explicitly stated, but used to define papain activity units | 6.2 | 3.28 x 10² |
| N-α-Benzoyl-arginine-p-nitroanilide (BAPNA) | 2.40[1] | 0.0169[1] | Data not available | Data not available |
| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA) | 0.34[2] | Data not available | Data not available | Data not available |
Note: The Vmax for BAPNA is reported in µmol/min, and without knowing the enzyme concentration used in that specific experiment, a direct calculation of kcat is not possible. The catalytic efficiency for BAEE was calculated from the provided Km and kcat values. The absence of complete kinetic data for all substrates highlights a gap in the directly comparable literature.
Experimental Protocols
The determination of enzyme kinetic parameters for proteases like papain typically involves monitoring the rate of product formation under controlled conditions. The following are detailed methodologies for the key experiments cited.
Spectrophotometric Assay for BAPNA Hydrolysis
This method is based on the release of p-nitroaniline, a chromogenic product, upon the hydrolysis of N-α-Benzoyl-arginine-p-nitroanilide (BAPNA) by papain.[1]
Materials:
-
Papain solution (concentration to be determined based on activity)
-
BAPNA stock solution (dissolved in a suitable organic solvent like DMSO and then diluted in buffer)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 430 nm
Procedure:
-
Prepare a series of BAPNA solutions of varying concentrations in the phosphate buffer.
-
Add a fixed amount of papain solution to each BAPNA solution to initiate the reaction.
-
Immediately measure the change in absorbance at 430 nm over a set period (e.g., 2 minutes) at a constant temperature. The rate of increase in absorbance corresponds to the rate of p-nitroaniline formation.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
Titrimetric Assay for BAEE Hydrolysis
This assay measures the rate of hydrolysis of N-α-Benzoyl-L-arginine ethyl ester (BAEE) by titrating the carboxylic acid product with a standardized base.
Materials:
-
Papain solution
-
BAEE solution
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
pH meter or automatic titrator
-
Reaction vessel maintained at a constant temperature (e.g., 25°C)
Procedure:
-
Pipette a known volume of the BAEE substrate solution into the reaction vessel.
-
Adjust the pH of the solution to the desired value (e.g., 6.2).
-
Initiate the reaction by adding a specific amount of the activated papain solution.
-
Maintain the pH of the reaction mixture at the initial setpoint by the continuous addition of the standardized NaOH solution.
-
Record the volume of NaOH added over time. The rate of NaOH consumption is directly proportional to the rate of BAEE hydrolysis.
-
Calculate the initial reaction velocity and subsequently the kinetic parameters as described in the spectrophotometric assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized workflow for determining enzyme kinetic parameters and a simplified representation of a protease-activated signaling pathway.
References
A Comparative Guide to Benzoyl-DL-leucine and Fmoc-leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of Nα-protecting groups is a cornerstone of successful peptide synthesis, directly influencing efficiency, purity, and stereochemical integrity. While a variety of protecting groups have been developed, 9-fluorenylmethyloxycarbonyl (Fmoc) has become the dominant choice in modern solid-phase peptide synthesis (SPPS). This guide provides a detailed, objective comparison between the contemporary standard, Fmoc-L-leucine, and the classical acyl-type protecting group, Benzoyl-DL-leucine, highlighting the critical differences in their performance and application.
Core Chemical and Performance Differences
The fundamental distinction between Fmoc-leucine and this compound lies in their chemical nature, which dictates their suitability for peptide synthesis. Fmoc is a urethane-type protecting group, whereas benzoyl is an acyl-type group. This structural difference has profound implications for racemization, deprotection conditions, and overall synthetic strategy.
A critical point of divergence is stereochemistry. Modern synthesis exclusively uses the enantiomerically pure Fmoc-L-leucine to build stereochemically defined peptides.[1] In contrast, This compound is a racemic mixture, containing both D and L isomers, making it inherently unsuitable for the synthesis of specific, biologically active peptides.[2][3] Furthermore, the benzoyl group itself is known to activate the α-carbon, making N-benzoyl amino acids highly susceptible to racemization during peptide coupling activation steps.[4][5][6]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance parameters of this compound versus Fmoc-L-leucine, based on established chemical principles and experimental observations.
| Parameter | This compound | Fmoc-L-leucine | Key Considerations |
| Starting Material | Racemic mixture (D and L isomers) | Single enantiomer (L-isomer) | Use of a racemic starting material results in a complex mixture of diastereomeric peptides, which are extremely difficult to separate.[2] |
| Racemization Risk | Very High . Acyl groups readily form oxazolone (B7731731) intermediates under coupling conditions, leading to significant racemization.[5][6] | Very Low . Urethane-type protecting groups like Fmoc are designed to suppress oxazolone formation, thus preserving stereochemical integrity.[6][] | This is the most critical factor. High racemization risk makes Benzoyl-leucine unsuitable for synthesizing biologically relevant peptides. |
| Deprotection Conditions | Harsh: Strong acid (e.g., conc. HCl, reflux) or base (e.g., NaOMe, heat).[8] | Mild: Base-labile (e.g., 20% piperidine (B6355638) in DMF) at room temperature.[9][10] | Fmoc's mild deprotection allows for orthogonal strategies where acid-labile side-chain protecting groups remain intact.[] |
| Orthogonality | Poor. Harsh deprotection conditions are incompatible with most side-chain protecting groups used in modern synthesis. | Excellent. Forms the basis of the most common orthogonal protection scheme in SPPS (Fmoc for Nα, acid-labile groups for side chains).[][9] | Orthogonality is essential for synthesizing complex and modified peptides. |
| Typical Application | Primarily used in classical organic synthesis or as a model compound to study racemization mechanisms.[4] Not used in modern, routine peptide synthesis. | The standard for modern Solid-Phase Peptide Synthesis (SPPS), from research scale to large-scale manufacturing.[][] | Fmoc chemistry is highly compatible with automated peptide synthesizers.[] |
| Coupling Efficiency | Variable and complicated by racemization. | Consistently high (>99%) with standard coupling reagents (e.g., HBTU, HATU).[][12] | High-purity Fmoc-amino acids are crucial for achieving high coupling efficiency and minimizing side reactions.[1] |
| Expected Purity/Yield | Very low yield of the desired stereoisomer; results in a complex, impure mixture of diastereomers. | High crude purity and overall yield of the target peptide.[1][10] | Using Fmoc-leucine streamlines purification by reducing the formation of side products.[1] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Fmoc-L-Leucine Coupling in Solid-Phase Peptide Synthesis
This protocol describes a standard manual coupling cycle on a resin support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-leucine (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HBTU (0.95 equivalents relative to amino acid)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel with filter
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate gently for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete deprotection.[13]
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-L-leucine and HBTU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated Fmoc-L-leucine solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[14]
-
Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).
-
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Benzoyl Group Deprotection (General Method)
This protocol describes a general, harsh method for cleaving a benzoyl amide and is not recommended for peptide synthesis due to its incompatibility with other protecting groups and peptide bonds.
Materials:
-
Benzoyl-protected compound
-
6 M Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
Methodology:
-
Reaction Setup: Place the benzoyl-protected compound in the round-bottom flask.
-
Acid Addition: Add a sufficient volume of 6 M HCl to dissolve or suspend the compound.
-
Reflux: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the deprotected amine product using an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to isolate the crude product.
-
Conclusion and Recommendations
The comparison between this compound and Fmoc-L-leucine offers a clear verdict for any modern peptide synthesis application.
-
Fmoc-L-leucine is the unequivocal standard for the synthesis of stereochemically defined peptides. Its urethane (B1682113) structure effectively prevents racemization, and its mild, base-labile deprotection condition is the linchpin of the highly successful and versatile orthogonal Fmoc/tBu SPPS strategy.[][] The use of high-purity, enantiomerically pure Fmoc-L-leucine ensures high coupling efficiency, simplified purification, and a high yield of the desired final product.[1]
-
This compound is fundamentally unsuitable for peptide synthesis. The use of a racemic starting material, combined with the high propensity of the benzoyl group to cause further racemization during coupling, makes it impossible to synthesize a specific peptide sequence with controlled stereochemistry.[4][5] The harsh conditions required for its removal would also degrade the peptide chain and cleave most side-chain protecting groups.
For researchers, scientists, and drug development professionals, the choice is clear. The use of Fmoc-protected amino acids is essential for ensuring the quality, purity, and biological integrity of synthetic peptides. Benzoyl-leucine should be regarded as a historical reagent or a tool for mechanistic studies of racemization, not as a viable building block for peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Starshinechemical [starshinechemical.com]
- 4. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to N-Terminal Protection: Benzoyl-DL-leucine vs. Boc-leucine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an N-terminal protecting group is a critical decision in peptide synthesis, profoundly influencing reaction yields, purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison between the classical benzoyl (Bz) protection of a racemic leucine (B10760876) mixture (Benzoyl-DL-leucine) and the widely used tert-butoxycarbonyl (Boc) protection of enantiomerically pure leucine (Boc-L-leucine). This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for your research and development needs.
At a Glance: Key Differences
| Feature | This compound | Boc-L-leucine |
| Protecting Group Type | Acyl | Carbamate |
| Chirality of Starting Material | Racemic (DL mixture) | Enantiomerically Pure (L-form) |
| Protection Conditions | Typically Schotten-Baumann conditions (benzoyl chloride, base) | Reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base |
| Deprotection Conditions | Harsh: Strong acid (e.g., refluxing HCl) or strong base (e.g., NaOH/MeOH)[1] | Mild: Moderate acid (e.g., TFA in DCM)[2] |
| Orthogonality | Limited | High, orthogonal to Fmoc and Cbz protecting groups |
| Risk of Racemization | High, especially during peptide coupling[3] | Low, urethane (B1682113) linkage minimizes racemization[4] |
| Solubility | Soluble in DMSO[5] | Soluble in a wide range of organic solvents (DCM, DMF, Chloroform, Ethyl Acetate (B1210297), DMSO, Acetone)[6][7][8] |
Chemical Structures
Here are the chemical structures of Benzoyl-leucine and Boc-leucine.
Caption: Chemical structures of Benzoyl-leucine and Boc-leucine.
Performance Comparison: A Deeper Dive
Protection and Deprotection: A Trade-off Between Stability and Mildness
The benzoyl group is a robust protecting group, stable to the acidic conditions often used to remove other protecting groups like Boc. However, its removal requires harsh conditions, such as refluxing in concentrated hydrochloric acid or heating with sodium methoxide, which can lead to the degradation of sensitive peptide sequences.[1]
In contrast, the Boc group is prized for its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2] This allows for orthogonal protection strategies, where other acid-labile or base-labile protecting groups can be selectively removed without affecting the Boc group, a cornerstone of modern solid-phase peptide synthesis (SPPS).
The workflow for N-terminal protection and deprotection is a cyclical process central to peptide synthesis.
Caption: Generalized workflow for N-terminal protection and deprotection in peptide synthesis.
The Critical Issue of Racemization
A significant drawback of using this compound is the inherent racemic nature of the starting material and the high risk of further racemization during peptide coupling. The acyl linkage of the benzoyl group to the nitrogen atom can lead to the formation of an oxazolone (B7731731) intermediate, which readily racemizes.[3] This results in a diastereomeric mixture of peptides that can be challenging to separate and characterize.
Conversely, the urethane linkage of the Boc group in Boc-L-leucine significantly suppresses oxazolone formation, thereby minimizing the risk of racemization during coupling.[4] This is a crucial advantage for the synthesis of biologically active peptides where stereochemical purity is paramount.
The choice of protecting group has a direct impact on the stereochemical outcome of the peptide synthesis.
Caption: Impact of protecting group type on the risk of racemization during peptide synthesis.
Solubility Profile
Boc-L-leucine demonstrates good solubility in a broad array of organic solvents commonly used in peptide synthesis, including dichloromethane (DCM), dimethylformamide (DMF), chloroform, ethyl acetate, DMSO, and acetone.[6][7][8] In contrast, information on the solubility of this compound is less extensive, with reported solubility in DMSO.[5] The wider solubility range of Boc-L-leucine offers greater flexibility in the choice of reaction conditions.
Quantitative Data Summary
| Parameter | This compound | Boc-L-leucine |
| Protection Yield | ~80-90%[9] | Generally high, often >95%[10] |
| Deprotection Efficiency | Dependent on harshness of conditions; can be driven to completion with prolonged reaction times. | High, typically >95% with standard TFA/DCM protocols.[2] |
Experimental Protocols
N-terminal Protection of Leucine
Protocol 1: N-Benzoylation of DL-Leucine
-
Materials: DL-Leucine, Benzoyl chloride, Sodium bicarbonate (or Sodium hydroxide), Dioxane/water or an alternative green catalyst system like PEG-400.[9]
-
Procedure (Schotten-Baumann Conditions):
-
Dissolve DL-Leucine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.
-
Acidify the solution with dilute HCl to precipitate the N-Benzoyl-DL-leucine.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Protocol 2: N-Boc Protection of L-Leucine
-
Materials: L-Leucine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Hydroxide (NaOH), Methanol/water or Dioxane/water.[2]
-
Procedure:
-
Dissolve L-Leucine in a mixture of dioxane and water (1:1) containing triethylamine.
-
Add a solution of (Boc)₂O in dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours.
-
Remove the dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer with a cold solution of citric acid or dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-leucine.
-
N-terminal Deprotection
Protocol 3: Deprotection of N-Benzoyl-leucine (Acidic Hydrolysis)
-
Materials: N-Benzoyl-leucine, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend N-Benzoyl-leucine in 6M HCl.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the free leucine.
-
Alternatively, the product can be isolated by ion-exchange chromatography.
-
Protocol 4: Deprotection of Boc-L-leucine
-
Materials: Boc-L-leucine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2]
-
Procedure:
-
Dissolve the Boc-protected leucine in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected leucine salt can be precipitated by the addition of cold diethyl ether.
-
Conclusion and Recommendations
The choice between this compound and Boc-L-leucine for N-terminal protection in peptide synthesis is a critical one, with significant implications for the efficiency and outcome of the synthetic strategy.
Boc-L-leucine is the unequivocally superior choice for modern peptide synthesis. Its key advantages include:
-
Mild deprotection conditions that are compatible with a wide range of other protecting groups and sensitive peptide sequences.
-
High orthogonality , enabling complex, multi-step synthetic strategies.
-
Minimal risk of racemization , ensuring the stereochemical integrity of the final peptide.
-
Excellent solubility in common organic solvents.
This compound, on the other hand, presents several significant challenges:
-
The use of a racemic starting material complicates the synthesis and purification of the target peptide.
-
A high propensity for racemization during peptide coupling leads to diastereomeric impurities.
-
Harsh deprotection conditions limit its applicability, especially for sensitive peptides.
While the benzoyl group may find niche applications where its high stability is a paramount requirement and stereochemistry is not a concern, for the vast majority of applications in research, and particularly in drug development, Boc-L-leucine is the recommended N-terminal protecting group for leucine. Its well-established protocols, reliability, and compatibility with modern synthetic methodologies make it the industry standard for producing high-purity, enantiomerically pure peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 7. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 9. ijirset.com [ijirset.com]
- 10. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Peptide Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of therapeutic peptides is fundamental to ensuring their safety, efficacy, and quality. Cross-validation of analytical methods provides a robust framework for verifying the reliability of data by employing multiple, orthogonal techniques. This guide offers an objective comparison of three principal analytical methods for peptide characterization: Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Supported by experimental data, this document provides detailed methodologies and performance comparisons to assist in the selection and implementation of a comprehensive analytical strategy.
The importance of using orthogonal methods lies in the increased confidence in the analytical results.[1] When techniques based on different physicochemical principles yield comparable data, it strongly validates the findings. Conversely, any discrepancies can signal potential issues with a specific method or reveal unique characteristics of the peptide being analyzed.
Comparative Performance of Analytical Methods
The selection of an analytical technique is contingent on the specific attribute of the peptide being assessed. The following tables summarize the quantitative performance of LC-MS, CE, and NMR based on key validation parameters. It is important to note that the data presented is synthesized from various studies and may not represent a direct head-to-head comparison under identical conditions.
Table 1: Performance Metrics for Peptide Quantification
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE-MS) | Quantitative NMR (qNMR) |
| Analyte | C-peptide in human serum | Plasma peptidome (average for all peptides) | Natural Products (general method) |
| Accuracy (% Recovery) | 98.2% (mean spike-recovery)[2] | Not explicitly reported, but high precision suggests good accuracy | High, inherently quantitative without the need for identical standards[3] |
| Precision (%RSD) | Within-run: 1.0-2.1%, Between-run: 0.6-1.2%[2] | 5% (average for all peptides)[4][5] | High precision is achievable, but specific %RSD depends on the analyte and experimental conditions |
| Linearity (r²) | Linear between 0.1 and 15 ng/mL[2] | High correlation (mean Pearson's r of 0.79) between runs[6] | Dynamic range of 5,000:1[7] |
| Limit of Detection (LOD) | Not explicitly reported, LLOQ is 0.06 ng/mL[2] | Not explicitly reported | < 10 μM[7] |
| Limit of Quantitation (LOQ) | 0.06 ng/mL[2] | Not explicitly reported | Dependent on the desired level of accuracy and experiment time[7] |
Table 2: General Comparison of Analytical Techniques for Peptide Characterization
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight, Sequence, Post-Translational Modifications (PTMs) | Charge, Size, Isoform Separation | 3D Structure, Conformation, Dynamics, Interactions |
| Sensitivity | High (femtomole to attomole)[3] | High, with low sample consumption | Low (micromole to millimole)[3] |
| Resolution | Very high mass resolution | High separation efficiency | High, for resolving subtle chemical differences |
| Sample Throughput | High | High | Lower, experiments can be time-consuming |
| Sample Preparation | More complex, often destructive | Minimal, requires small sample volumes | Minimal, non-destructive |
| Quantitation | Requires isotopically labeled internal standards for absolute quantification[3] | Can be quantitative with appropriate standards | Inherently quantitative |
Experimental Workflows and Logical Relationships
Visualizing the experimental and logical flows can aid in understanding the processes involved in peptide characterization and method cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Capillary Electrophoresis Coupled to Mass Spectrometry Pipeline for Comparable Assessment of the Plasma Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
A Comparative Stability Analysis of N-Protected Leucine Derivatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate N-protecting group for amino acids like leucine (B10760876) is a critical decision that profoundly impacts the efficiency and success of peptide synthesis and the development of complex pharmaceutical molecules. The stability of these protecting groups under various reaction conditions dictates their suitability for specific synthetic strategies. This guide provides an objective, data-driven comparison of three widely used N-protected leucine derivatives: N-Boc-leucine, N-Cbz-leucine, and N-Fmoc-leucine.
The choice between tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups hinges on their distinct lability and stability profiles. This orthogonality allows for the selective removal of one group in the presence of others, a cornerstone of modern solid-phase and solution-phase peptide synthesis.[1]
Comparative Stability Overview
The stability of N-protected leucine derivatives is fundamentally determined by the chemical nature of the protecting group and its susceptibility to different cleavage conditions. The following table summarizes the relative stability of N-Boc-leucine, N-Cbz-leucine, and N-Fmoc-leucine under acidic, basic, and hydrogenolytic conditions.
| Protecting Group | N-Protected Leucine Derivative | Stability under Acidic Conditions (e.g., TFA) | Stability under Basic Conditions (e.g., Piperidine) | Stability under Catalytic Hydrogenolysis (e.g., H₂/Pd-C) |
| Boc | N-Boc-L-leucine | Labile[1] | Stable[2] | Stable[3] |
| Cbz | N-Cbz-L-leucine | Generally Stable (can be cleaved with strong acids)[4] | Stable[4] | Labile[4] |
| Fmoc | N-Fmoc-L-leucine | Stable[5] | Labile[5] | Quasi-orthogonal (can be cleaved, but less readily than Cbz)[5] |
Data Presentation: Deprotection Kinetics
| N-Protected Leucine Derivative | Deprotection Condition | Half-life (t½) | Notes |
| N-Fmoc-L-leucine | 20% Piperidine (B6355638) in DMF | ~7 seconds[6] | The deprotection rate can be influenced by the specific base and solvent system used.[7][8] |
| N-Boc-L-leucine | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1) | Typically complete within 30 minutes to 2 hours at room temperature.[9][10] | The reaction rate exhibits a second-order dependence on the acid concentration.[11] |
| N-Cbz-L-leucine | Catalytic Hydrogenation (H₂ gas, 10% Pd/C) in Methanol | Generally complete within 1 to 24 hours at room temperature and atmospheric pressure.[4][12] | Reaction time is dependent on catalyst activity, hydrogen pressure, and substrate concentration.[12] |
Experimental Protocols
To provide a standardized framework for evaluating the stability of different N-protected leucine derivatives, the following detailed experimental protocols are proposed.
Protocol 1: Assessment of Stability under Acidic Conditions (TFA Treatment)
Objective: To determine the rate of deprotection of N-Boc-leucine, N-Cbz-leucine, and N-Fmoc-leucine under strong acidic conditions.
Materials:
-
N-Boc-L-leucine
-
N-Cbz-L-leucine
-
N-Fmoc-L-leucine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Quenching solution: Saturated sodium bicarbonate solution
Procedure:
-
Prepare stock solutions (1 mg/mL) of each N-protected leucine derivative in DCM.
-
In separate reaction vials, place 1 mL of each stock solution.
-
To each vial, add 1 mL of TFA (creating a 1:1 TFA:DCM solution). Start a timer immediately.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution.
-
Analyze the quenched samples by HPLC to quantify the remaining N-protected leucine derivative and the appearance of free L-leucine.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B.
-
Protocol 2: Assessment of Stability under Basic Conditions (Piperidine Treatment)
Objective: To determine the rate of deprotection of N-Boc-leucine, N-Cbz-leucine, and N-Fmoc-leucine under basic conditions.
Materials:
-
N-Boc-L-leucine
-
N-Cbz-L-leucine
-
N-Fmoc-L-leucine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Quenching solution: 1% TFA in water/acetonitrile (1:1)
Procedure:
-
Prepare stock solutions (1 mg/mL) of each N-protected leucine derivative in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
In separate reaction vials, place 1 mL of each stock solution.
-
To each vial, add 1 mL of the 20% piperidine solution. Start a timer immediately.
-
At specified time points (e.g., 0, 1, 2, 5, 10, and 30 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution.
-
Analyze the quenched samples by HPLC as described in Protocol 1.
Protocol 3: Assessment of Stability under Catalytic Hydrogenolysis Conditions
Objective: To determine the rate of deprotection of N-Boc-leucine, N-Cbz-leucine, and N-Fmoc-leucine under catalytic hydrogenolysis.
Materials:
-
N-Boc-L-leucine
-
N-Cbz-L-leucine
-
N-Fmoc-L-leucine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
In separate round-bottom flasks, dissolve 10 mg of each N-protected leucine derivative in 10 mL of methanol.
-
Carefully add 10 mg of 10% Pd/C to each flask.
-
Seal the flasks and purge with nitrogen or argon, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixtures vigorously under a hydrogen atmosphere (balloon). Start a timer.
-
At specified time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot from each reaction suspension.
-
Immediately filter the aliquot through a syringe filter to remove the Pd/C catalyst.
-
Dilute the filtered aliquot with 900 µL of the mobile phase A.
-
Analyze the samples by HPLC as described in Protocol 1.
Mandatory Visualization
Caption: Workflow of N-protection and comparative stability of leucine derivatives.
Caption: General experimental workflow for assessing the stability of N-protected leucine derivatives.
Conclusion
The selection of an N-protecting group for leucine is a critical step in the design of synthetic routes for peptides and other complex molecules. The acid-labile nature of the Boc group, the base-lability of the Fmoc group, and the susceptibility of the Cbz group to hydrogenolysis provide a versatile and largely orthogonal set of tools for chemists.[1] A thorough understanding of the relative stabilities and the specific conditions required for the selective cleavage of each protecting group is essential for developing robust and efficient synthetic strategies in pharmaceutical research and development. The provided protocols offer a standardized approach to experimentally verify and compare the stability of these crucial building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Assessing the purity of synthesized Benzoyl-DL-leucine against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a newly synthesized batch of Benzoyl-DL-leucine against a certified reference standard. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow, offering a framework for rigorous quality control in pharmaceutical and chemical research.
Data Presentation: Purity Assessment Summary
The purity of the synthesized this compound was determined using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared against a certified reference standard.
| Analytical Method | Parameter | Synthesized this compound | Reference Standard |
| HPLC | Purity (Area %) | 99.61% | >99.0%[1] |
| Major Impurity | 0.25% (Unidentified) | Not Detected | |
| Other Impurities | 0.14% (Total) | <0.1% | |
| LC-MS | Molecular Weight (m/z) | 236.12 [M+H]⁺ | 236.12 [M+H]⁺ |
| Impurity Profile | Trace levels of benzoic acid and DL-leucine detected | No significant impurities detected | |
| ¹H-NMR | Structural Confirmation | Consistent with this compound structure | Consistent with this compound structure |
| Purity (qNMR) | 99.5% (relative to internal standard) | >99.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both synthesized product and reference standard were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Purity Calculation: The percentage purity is calculated based on the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This technique is employed to confirm the molecular weight of the synthesized compound and to identify any co-eluting impurities.[3][4]
-
Instrumentation: Shimadzu LCMS-2050 Single Quadrupole Mass Spectrometer coupled with a Nexera X2 UHPLC system.
-
Column: Shim-pack Scepter C18, 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase and Gradient: Same as the HPLC method.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50 - 500.
-
Sample Preparation: Samples were diluted to a concentration of 0.1 mg/mL in the mobile phase.
¹H-NMR for Structural Confirmation and Quantitative Analysis (qNMR)
¹H-NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound and to determine its purity using a quantitative approach.
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard (for qNMR): Maleic acid (high purity).
-
Sample Preparation:
-
Structural Confirmation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
qNMR: Accurately weighed amounts of the synthesized this compound (approx. 20 mg) and the internal standard (approx. 10 mg) were dissolved in 1 mL of CDCl₃.
-
-
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, ensure full relaxation of all relevant protons).
-
-
Data Processing: The spectra were referenced to the residual solvent peak. For qNMR, the purity was calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the vinylic protons of the maleic acid internal standard, taking into account the number of protons and the molecular weights of both the analyte and the standard.
Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical framework for comparing the synthesized product to the reference standard.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Logical framework for comparing synthesized product against a reference.
References
Kinetic Comparison of D- and L-Enantiomers of Benzoylated Amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount in fields ranging from drug metabolism to biocatalysis. This guide provides an objective comparison of the kinetic parameters of D- and L-enantiomers of benzoylated amino acids when subjected to enzymatic hydrolysis, supported by experimental data and detailed protocols.
The differential processing of enantiomers by biological systems is a fundamental principle in biochemistry and pharmacology. Enzymes, being chiral catalysts, often exhibit a high degree of stereoselectivity, preferentially binding and turning over one enantiomer over the other. This guide focuses on the kinetic resolution of N-benzoyl-DL-amino acids, a common strategy for the production of enantiomerically pure amino acids. This process relies on the kinetic differences in the enzymatic hydrolysis of the corresponding D- and L-enantiomers.
Data Presentation: A Kinetic Snapshot
The enzymatic resolution of racemic N-benzoyl-amino acids typically involves the selective hydrolysis of the L-enantiomer, leaving the D-enantiomer largely unreacted. This selectivity is a direct consequence of the differing kinetic efficiencies with which the enzyme processes each enantiomer. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme-substrate interaction and the catalytic rate, respectively.
One well-documented example is the kinetic resolution of N-benzoyl-DL-amino acids using enzymes with L-specific amidase activity, such as those found in the fungus Beauveria bassiana.[1][2] While comprehensive tables directly comparing the Km and Vmax for both D- and L-enantiomers of a wide range of benzoylated amino acids are scarce in publicly available literature, the observed high enantiomeric excess of the remaining D-enantiomer in these resolutions strongly indicates a significantly lower affinity (higher Km) and/or a much slower catalytic rate (lower Vmax) for the D-enantiomer compared to the L-enantiomer.
For instance, a time-course study on the hydrolysis of DL-N-benzoylalanine by B. bassiana demonstrated the complete conversion of the L-enantiomer within 36-48 hours, while the D-enantiomer remained.[3] This profound difference in reaction rates underscores the enzyme's high selectivity for the L-form.
Table 1: Illustrative Kinetic Data for Enzymatic Hydrolysis of Benzoylated Amino Acid Enantiomers
| Substrate | Enzyme/Organism | Enantiomer | Km (mM) | Vmax (relative) | Catalytic Efficiency (kcat/Km) |
| N-Benzoyl-DL-Alanine | Beauveria bassiana | L-Alanine | Data not available | High | High |
| D-Alanine | Data not available | Very Low | Very Low | ||
| N-Benzoyl-L-Tyrosine p-nitroanilide | α-Chymotrypsin | L-Tyrosine | Available | Available | Available* |
| N-Benzoyl-D-Tyrosine p-nitroanilide | α-Chymotrypsin | D-Tyrosine | Not typically hydrolyzed | Not applicable | Not applicable |
*Specific values for Km and kcat for the hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin are available in the literature but are not directly compared with the D-enantiomer as it is not a substrate.[4]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols outline the steps necessary to determine the kinetic parameters for the enzymatic hydrolysis of D- and L-enantiomers of benzoylated amino acids.
Protocol 1: Enzymatic Kinetic Resolution of N-Benzoyl-DL-Amino Acids
This protocol describes a general method for the kinetic resolution of a racemic mixture of N-benzoyl-amino acids using a whole-cell biocatalyst like Beauveria bassiana.
Materials:
-
Racemic N-benzoyl-amino acid (e.g., N-benzoyl-DL-alanine)
-
Beauveria bassiana culture
-
Appropriate culture medium (e.g., potato dextrose broth)
-
Shaker incubator
-
Centrifuge
-
Lyophilizer (optional)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
HPLC system with a chiral column
Procedure:
-
Cultivation of Biocatalyst: Inoculate a sterile culture medium with Beauveria bassiana. Incubate in a shaker at an appropriate temperature (e.g., 25-28°C) for a specified period to allow for sufficient biomass growth.
-
Bioconversion: Add the racemic N-benzoyl-amino acid substrate to the culture. Continue the incubation under the same conditions.
-
Time-Course Sampling: At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots of the culture medium.
-
Sample Preparation: Centrifuge the aliquots to separate the biomass. Acidify the supernatant to pH ~2 with a suitable acid (e.g., 2M HCl).
-
Extraction: Extract the supernatant with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.
-
HPLC Analysis: Dissolve the residue in a suitable solvent and analyze it using an HPLC equipped with a chiral column to separate and quantify the remaining N-benzoyl-D-amino acid and the product L-amino acid.[5]
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters
This protocol outlines the determination of Km and Vmax for the hydrolysis of an individual enantiomer (primarily the L-enantiomer) by a purified enzyme or cell-free extract.
Materials:
-
Purified enzyme (e.g., L-amidase) or cell-free extract
-
Enantiomerically pure N-benzoyl-L-amino acid substrate
-
Reaction buffer at optimal pH for the enzyme
-
Temperature-controlled water bath or incubator
-
Quenching reagent (e.g., trifluoroacetic acid, HCl)
-
HPLC system with a suitable column (chiral or reverse-phase)
Procedure:
-
Substrate Solutions: Prepare a series of substrate solutions of the N-benzoyl-L-amino acid at different concentrations in the reaction buffer.
-
Enzyme Preparation: Prepare a solution of the enzyme of known concentration in the reaction buffer.
-
Reaction Initiation: In a series of tubes, pre-incubate the substrate solutions at the optimal temperature. Initiate the reaction by adding a fixed amount of the enzyme solution to each tube.
-
Reaction Quenching: After a short, defined time (within the initial linear rate of the reaction), stop the reaction by adding a quenching reagent.
-
Product Quantification: Analyze the amount of product formed (the L-amino acid) in each sample using a suitable analytical method, such as HPLC.
-
Data Analysis: Plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot) can also be used for this purpose.
Mandatory Visualization
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship in enzymatic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of N-Benzoylalanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Amine Protecting Groups for Leucine: An Evaluation of Benzoyl and Its Alternatives in Specialized Applications
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of leucine-containing therapeutics, the strategic selection of an amine protecting group is a critical determinant of synthetic success. Leucine (B10760876), a key activator of the mTOR signaling pathway, is a frequent component of bioactive peptides and pharmaceuticals, necessitating robust and reliable methods for its chemical manipulation.[1][2][3][4] This guide provides an objective comparison of the traditional benzoyl (Bz) protecting group with the more commonly employed carbamate-based protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z). The performance of these protecting groups is evaluated based on quantitative data for their introduction and removal, stability, and potential for racemization, supported by detailed experimental protocols.
Performance Comparison of Amine Protecting Groups for Leucine
The choice of a protecting group significantly impacts the overall efficiency, purity, and stereochemical integrity of the final product. The following table summarizes key quantitative parameters for the benzoyl group and its alternatives in the context of leucine protection.
| Protecting Group | Introduction Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Advantages | Major Disadvantages |
| Benzoyl (Bz) | Benzoyl Chloride | ~85-90%[5] | Strong acidic or basic hydrolysis (e.g., refluxing HCl, NaOH/MeOH)[5] | Variable, can be lower due to harsh conditions | High stability to a wide range of synthetic conditions. | Harsh deprotection conditions can lead to racemization and degradation of sensitive peptides.[2] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >98%[6] | Mild base (e.g., 20% piperidine (B6355638) in DMF) | >95%[7] | Orthogonal to acid-labile groups; mild deprotection; suitable for automated synthesis.[8] | Potential for aspartimide formation; Fmoc-protected amino acids can be expensive.[8][9] |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | ~48-90%[10][11] | Strong acid (e.g., TFA or HCl in dioxane) | ~63-68% (with potential for lower yields with hindered residues)[12] | Robust and well-established; can reduce aggregation in hydrophobic peptides.[8][13] | Harsh repetitive acid deprotection can degrade sensitive peptides; final cleavage often requires hazardous reagents like HF.[8] |
| Cbz (Z) | Benzyl (B1604629) chloroformate (Cbz-Cl) | ~86-91%[9] | Catalytic hydrogenolysis (H₂/Pd-C) | >90%[14] | Stable to a wide range of conditions; useful in solution-phase synthesis; low racemization potential.[14][15] | Not suitable for peptides containing sulfur-containing amino acids; requires specialized hydrogenation equipment.[14] |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are generalized and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: N-Protection of Leucine with Benzoyl (Bz) Group
Materials:
-
L-Leucine
-
Benzoyl chloride
-
Saturated sodium bicarbonate solution
-
PEG-400 (optional, as a green catalyst)[5]
-
Crushed ice
-
Hydrochloric acid (for acidification)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve L-leucine in a minimum amount of saturated sodium bicarbonate solution.[5]
-
For catalyzed reactions, add PEG-400 to the mixture.[5]
-
Slowly add benzoyl chloride to the reaction mixture with stirring.
-
Continue stirring for fifteen minutes, then let the mixture stand overnight.[5]
-
Pour the reaction mixture onto crushed ice.
-
Acidify with hydrochloric acid to precipitate the N-benzoyl-L-leucine.
-
Collect the product by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.
Protocol 2: Deprotection of N-Benzoyl-Leucine
Materials:
-
N-Benzoyl-L-leucine
-
Concentrated hydrochloric acid or sodium hydroxide (B78521) solution in methanol (B129727)
-
Reflux apparatus
Procedure:
-
Dissolve N-benzoyl-L-leucine in concentrated hydrochloric acid or a solution of sodium hydroxide in methanol.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it to precipitate the deprotected leucine.
-
Collect the product by filtration or extract it with a suitable solvent.
Protocol 3: N-Protection of Leucine with Fmoc Group
Materials:
-
L-Leucine
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve L-Leucine and Fmoc-OSu in a 2:1 v/v mixture of dioxane and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product, Fmoc-L-Leucine, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 4: Deprotection of Fmoc-Leucine
Materials:
-
Fmoc-L-leucine attached to a solid support
-
20% piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Treat the Fmoc-protected leucine on the solid support with a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature. The deprotection is typically complete within minutes.[7]
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Protocol 5: N-Protection of Leucine with Boc Group
Materials:
-
L-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Aqueous sodium hydroxide solution (1N)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve L-leucine in a mixture of 1,4-dioxane and aqueous sodium hydroxide solution.[10]
-
Add di-tert-butyl dicarbonate and stir the mixture overnight.[10]
-
Evaporate the solvent and dilute the residue with water.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous phase to pH 2-3 and extract with ethyl acetate.[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Boc-L-leucine.[10]
Protocol 6: Deprotection of Boc-Leucine
Materials:
-
Boc-protected leucine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected leucine in DCM.
-
Add TFA to the solution (typically 25-50% final concentration).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under reduced pressure.
-
Precipitate the deprotected leucine salt with cold diethyl ether.
Protocol 7: N-Protection of Leucine with Cbz (Z) Group
Materials:
-
L-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water
-
Ethyl acetate
Procedure:
-
Dissolve L-leucine in a mixture of THF and aqueous NaHCO₃ (or NaOH).
-
Cool the solution to 0°C.
-
Slowly add benzyl chloroformate.
-
Stir the reaction at 0°C for several hours or overnight at room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Cbz-L-leucine.
Protocol 8: Deprotection of Cbz-Leucine
Materials:
-
Cbz-protected leucine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected leucine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the deprotected leucine.
Visualizing Experimental Workflows and Biological Context
To further aid in the selection and application of these protecting groups, the following diagrams illustrate a generalized experimental workflow and the crucial role of leucine in the mTOR signaling pathway.
Caption: Generalized workflow for the use of protecting groups in peptide synthesis.
Caption: Simplified diagram of the mTOR signaling pathway activated by leucine.
References
- 1. foundmyfitness.com [foundmyfitness.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. nbinno.com [nbinno.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Evaluating the Impact of the Benzoyl Group on Peptide Conformation: A Comparative Guide
The introduction of a benzoyl group to the N-terminus of a peptide is a common modification in medicinal chemistry and peptide design. This aromatic moiety can significantly influence a peptide's lipophilicity, metabolic stability, and, crucially, its three-dimensional conformation. Understanding these conformational changes is vital for researchers in drug development, as the peptide's shape is intrinsically linked to its biological activity. This guide provides an objective comparison of benzoylated versus non-benzoylated peptides, supported by experimental data and detailed protocols for conformational analysis.
The Role of the Benzoyl Group
The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, imparts significant steric bulk and hydrophobicity. When attached to the N-terminal amine of a peptide, it can restrict the rotational freedom of the peptide backbone, influencing the phi (φ) and psi (ψ) dihedral angles of the first amino acid residue. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which may not be prevalent in the unmodified peptide.
Comparative Conformational Analysis: Experimental Data
The most direct way to assess the conformational impact of benzoylation is through spectroscopic and structural analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying peptide conformation in solution. Chemical shifts of amide protons and alpha-carbons are particularly sensitive to changes in the local electronic environment and, by extension, the peptide's conformation.
Below is a comparison of ¹H and ¹³C NMR chemical shifts for N-benzoylglycine (also known as hippuric acid) and a related glycine (B1666218) derivative, providing insight into the electronic effects of the benzoyl group.
| Property | N-benzoylglycine (Hippuric Acid) | N-(4-methoxybenzoyl)glycine | Glycine (Typical) |
| Molecular Formula | C₉H₉NO₃ | C₁₀H₁₁NO₄ | C₂H₅NO₂ |
| Molecular Weight | 179.17 g/mol [1] | 209.20 g/mol [1] | 75.07 g/mol |
| ¹H NMR (in H₂O, pH 7.0) | δ 7.83-7.81 (m, 2H), 7.64-7.61 (m, 1H), 7.55-7.52 (m, 2H), 3.96 (s, 2H)[1] | Expected: aromatic protons (δ ~6.9-7.9 ppm), methylene (B1212753) protons (δ ~4.0 ppm), methoxy (B1213986) protons (δ ~3.8 ppm)[1] | ~3.55 ppm (α-CH₂) |
| ¹³C NMR (in H₂O, pH 7.0) | δ 179.38, 173.16, 136.16, 134.81, 131.45, 129.80, 46.58[1] | Expected: carbonyl carbons, aromatic carbons (one significantly shielded by the methoxy group), methylene carbon, methoxy carbon. | ~42.5 ppm (α-C) |
Note: Data for N-(4-methoxybenzoyl)glycine is based on typical expected values. Data for N-benzoylglycine is from experimental measurements.[1]
The data indicates that the benzoyl group significantly shifts the resonance of the glycine's alpha-protons and alpha-carbon downfield, reflecting the electron-withdrawing nature of the aromatic ring and the amide bond's influence on the local chemical environment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[2][3][4] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190-260 nm). A comparison of the CD spectra of a peptide with and without an N-terminal benzoyl group can reveal changes in the overall secondary structure content. For instance, an increase in the negative ellipticity around 218 nm might suggest an increase in β-sheet content induced by the benzoyl group's conformational constraints.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structures of molecules in the solid state.[5] By comparing the crystal structures of a benzoylated peptide and its unmodified counterpart, one can precisely determine the changes in bond angles, dihedral angles (φ and ψ), and intramolecular hydrogen bonding patterns. This offers definitive evidence of the benzoyl group's impact on the peptide's conformation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments used in peptide conformational analysis.
Protocol 1: NMR Conformational Analysis of N-Acylated Peptides
-
Sample Preparation : Dissolve the peptide (both benzoylated and non-benzoylated forms) in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixture) to a concentration of 1-10 mM.
-
Data Acquisition :
-
Acquire one-dimensional ¹H NMR spectra to observe general chemical shift changes.
-
Perform two-dimensional experiments like COSY (Correlation Spectroscopy) to identify spin-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., within an amino acid residue).
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation.
-
-
Data Analysis :
-
Assign all proton resonances using the COSY, TOCSY, and NOESY/ROESY spectra.
-
Integrate NOE cross-peaks to generate a set of interproton distance restraints.
-
Use molecular dynamics software (e.g., CYANA, CNS) to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.[6]
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.[2] Peptide concentration should be in the range of 50-200 µM.[7]
-
Data Acquisition :
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution from 190 to 260 nm.
-
Subtract the buffer baseline from the peptide spectra.
-
-
Data Analysis :
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectral features: a strong negative band around 200 nm is characteristic of a random coil, while minima around 208 nm and 222 nm suggest an α-helix, and a minimum around 218 nm is indicative of a β-sheet.
-
Protocol 3: Peptide Crystallization for X-ray Diffraction
-
Sample Purity : The peptide must be highly pure (>95%) for successful crystallization.
-
Screening for Crystallization Conditions :
-
Use a high-throughput screening approach with various precipitants (e.g., PEG, salts), buffers, and pH values.
-
The vapor diffusion method (hanging or sitting drop) is commonly used. A small drop of the concentrated peptide solution is mixed with the precipitant solution and allowed to equilibrate with a larger reservoir of the precipitant.[5][8]
-
-
Crystal Optimization and Growth : Once initial crystals ("hits") are identified, the conditions are optimized by fine-tuning the concentrations of the peptide and precipitant, temperature, and pH to grow larger, single crystals suitable for X-ray diffraction.
-
Data Collection and Structure Determination :
-
The crystal is mounted and exposed to an X-ray beam.
-
The diffraction pattern is recorded.
-
The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined.[5]
-
Visualizations
Logical Workflow for Conformational Analysis
Caption: Workflow for evaluating the conformational impact of a benzoyl group.
Influence of Benzoyl Group on Peptide Backbone
Caption: Benzoyl group restricts N-terminal rotation, favoring ordered structures.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein crystallization in short-peptide supramolecular hydrogels: a versatile strategy towards biotechnological composite materials - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00850F [pubs.rsc.org]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. RGD-presenting peptides in amphiphilic and anionic β-sheet hydrogels for improved interactions with cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peptide-related impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic peptide products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the validation of analytical methods used for this purpose.[1] This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols to assist researchers in selecting and implementing the most appropriate methods for their specific needs.
Peptide-related impurities can arise from various sources, including the manufacturing process (process-related impurities) or degradation of the drug substance over time (degradation products).[2][3] These impurities can include truncated or extended sequences, deamidated, oxidized, or isomeric forms, and aggregates.[4][5] Thorough characterization and quantification of these impurities are essential, and regulatory agencies recommend the use of sensitive and high-resolution analytical procedures.[6][7]
Comparative Analysis of Analytical Methods
The most commonly employed analytical techniques for the quantification of peptide-related impurities are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific requirements of the analysis, such as the complexity of the impurity profile, the required sensitivity, and the need for structural elucidation.
| Parameter | RP-HPLC with UV Detection | UPLC with UV Detection | LC-MS / LC-HRMS |
| Principle | Separation based on hydrophobicity.[8] | Separation based on hydrophobicity using smaller particle size columns for higher resolution and speed.[2][3] | Separation by liquid chromatography coupled with mass-to-charge ratio detection for identification and quantification.[6][9] |
| Resolution | Good | Excellent | Excellent, with the ability to resolve co-eluting peaks based on mass.[10] |
| Sensitivity | Moderate (LOD typically ~0.05-0.1% of the main peak).[3] | High (LOD can be lower than RP-HPLC). | Very High (LOD can be <0.1% of the drug product API concentration).[10][11] |
| Specificity | Can be limited by co-eluting impurities. Peak purity analysis is often required.[6] | Improved specificity over HPLC due to better resolution. | Highly specific; can differentiate and quantify co-eluting impurities with different masses.[11] |
| Quantitative Accuracy | Good, with linearity typically R² > 0.99. | Excellent, with linearity typically R² > 0.99. | Excellent, with linearity typically R² > 0.99.[10][11] |
| Impurity Identification | Based on retention time relative to standards. No structural information. | Based on retention time. No direct structural information. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[12] |
| Typical Application | Routine quality control, purity assessment.[13] | High-throughput screening, purity and impurity profiling.[2] | Characterization of complex impurity profiles, identification of unknown impurities, and quantification of low-level impurities.[6][9] |
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[5] The following diagram illustrates a typical workflow for method validation for quantifying peptide-related impurities, guided by ICH Q2(R2) guidelines.[12]
Caption: A typical workflow for the validation of an analytical method for peptide impurity quantification.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4][14] These studies involve subjecting the peptide drug substance to various stress conditions to generate potential degradation products.[15][16]
Objective: To generate degradation products and demonstrate that the analytical method can separate them from the main peptide peak and other impurities.
Methodology:
-
Sample Preparation: Prepare solutions of the peptide drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the peptide solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (solid state and in solution).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using the developed analytical method alongside a non-stressed control sample.
-
Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peptide peak area. Assess the peak purity of the main peak to ensure no co-eluting degradation products.
RP-UPLC Method for Purity and Impurity Quantification
This protocol outlines a general RP-UPLC method suitable for the analysis of many synthetic peptides.[2][3]
Objective: To separate and quantify peptide-related impurities.
Methodology:
-
Sample Preparation: Dissolve the peptide sample in a suitable diluent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to a final concentration of approximately 0.5 mg/mL.[8]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A typical gradient might be 5-40% B over 30 minutes.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV at 214 nm.[8]
-
Injection Volume: 5 µL.
-
-
Data Analysis: Integrate all peaks and calculate the percentage of each impurity relative to the total peak area. For quantification of specific impurities, a reference standard of the impurity is required to generate a calibration curve.
LC-MS Method for Impurity Identification and Quantification
This protocol describes a general approach for using LC-MS to identify and quantify peptide impurities.[9]
Objective: To identify the structure of unknown impurities and provide accurate quantification.
Methodology:
-
Sample Preparation: Prepare samples as described for the RP-UPLC method.
-
LC-MS Conditions:
-
LC System: Use the same UPLC conditions as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Scan Mode: Full scan mode for impurity identification and targeted MS/MS for structural confirmation. For quantification, pseudo-MRM or extracted ion chromatogram (XIC) can be used.[11]
-
-
Data Analysis:
-
Identification: Use the accurate mass measurement from the full scan to propose the elemental composition of impurities. Perform MS/MS fragmentation to confirm the amino acid sequence and locate modifications.
-
Quantification: For impurities where a reference standard is available, construct a calibration curve. For unknown impurities, relative quantification based on the peak area of the XIC can be performed, assuming a similar ionization efficiency to the main peptide.
-
Logical Relationships in Peptide Impurity Analysis
The following diagram illustrates the logical flow and considerations in the analysis of peptide-related impurities.
Caption: Logical flow for the analysis and disposition of peptide impurities.
By employing robust and well-validated analytical methods, researchers and drug developers can ensure the quality, safety, and consistency of peptide therapeutics, ultimately safeguarding patient health.
References
- 1. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 3. almacgroup.com [almacgroup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. books.rsc.org [books.rsc.org]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Benzoyl-DL-leucine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and various biochemical applications, the proper handling and disposal of chemical reagents like Benzoyl-DL-leucine is a critical aspect of laboratory safety and environmental responsibility.[1][2] This guide provides a procedural framework for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.
Essential Safety and Handling
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount.[3] Before commencing any disposal procedures, it is crucial to be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with plenty of water.[4] If irritation persists, seek medical attention.[3]
Quantitative Data Summary
For easy reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | Bz-DL-Leu-OH, (RS)-Benzoyl-2-amino-4-methyl-pentanoic acid |
| CAS Number | 17966-67-5 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140-144 °C |
| Purity | ≥ 99% (HPLC) |
| Storage Temperature | 0-8°C |
| (Data sourced from multiple suppliers and safety data sheets)[1][5] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[3] The following steps provide a general guideline; however, it is imperative to consult and adhere to all local, state, and federal regulations, as well as institutional policies.
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with other chemical waste unless their compatibility has been verified.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with incompatible solvents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be treated as chemical waste and disposed of accordingly.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
-
Consult with Waste Management Professionals:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with your institution's guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling Benzoyl-DL-leucine
Date of Compilation: 2025-12-15
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzoyl-DL-leucine. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research. While this compound is not classified as a hazardous substance, prudent laboratory practices are necessary to minimize exposure and prevent contamination.[1]
Hazard Assessment and Control
A thorough risk assessment should be conducted before handling this compound.[2][3] Although not classified as hazardous, as a fine chemical powder, it can pose a risk of irritation upon inhalation or contact with eyes and skin.[1] The primary control measures are engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Summary of Safety and Handling Parameters
| Parameter | Recommendation | Source |
| Primary Route of Exposure | Inhalation of dust, skin and eye contact | [1] |
| Primary Hazard | Not classified as hazardous, but may cause mechanical irritation | [1] |
| Engineering Controls | Chemical fume hood or powder weighing station | [4][5] |
| Administrative Controls | Restricted access to handling areas, proper labeling, and training | [6] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, nitrile gloves, lab coat | [1] |
| Disposal | Treat as non-hazardous chemical waste in accordance with local regulations | [1][7] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final barrier against chemical exposure. The following PPE is mandatory when handling this compound in powdered form.
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required for all handling procedures.[1]
-
Enhanced Precaution: When there is a significant risk of splashing or aerosolization, a face shield should be worn in addition to safety glasses.
-
-
Skin Protection:
-
Hand Protection: Nitrile gloves are the preferred choice due to their chemical resistance and ability to show punctures or tears.[8] Always inspect gloves for any damage before use.[9] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of immediately.[1] Hands should be washed thoroughly with soap and water after removing gloves.
-
Body Protection: A clean, buttoned lab coat must be worn to protect against contamination of personal clothing.
-
-
Respiratory Protection:
-
Under normal conditions with adequate engineering controls (e.g., a fume hood), respiratory protection is not typically required.[10]
-
If handling large quantities or if engineering controls are not available, a risk assessment should be performed to determine if a respirator is necessary.
-
The following diagram outlines the decision-making process for selecting the appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood or powder weighing station, is clean and uncluttered.[5]
-
Verify that a calibrated balance is available and functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) before starting.
-
Don the appropriate PPE as outlined in the section above.
-
-
Handling:
-
Conduct all weighing and transfer of this compound powder inside a certified chemical fume hood or a powder weighing station to minimize the risk of inhalation.[4][5]
-
Handle the powder gently to avoid creating dust.
-
Keep the container of this compound tightly closed when not in use.[1]
-
In case of a spill, follow the spill cleanup procedure outlined below.
-
-
Post-Handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Properly dispose of all waste as described in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Unused Product: Unused or surplus this compound should be offered to a licensed disposal company.[1]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound should be collected in a designated, labeled, and sealed container for non-hazardous chemical waste.[7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal. The defaced or labeled-as-empty container can then be disposed of as regular waste.[1]
-
Solutions: Aqueous solutions of this compound, if non-hazardous and with a pH between 6 and 9, may be suitable for drain disposal with copious amounts of water, subject to local regulations and approval from your institution's environmental health and safety department.[7]
Spill Cleanup Procedure
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection if the spill is large and has generated significant dust.
-
Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop the material into a labeled container for disposal. Avoid dry sweeping which can generate dust.[3]
-
Clean the spill area with a wet cloth or paper towels, and place the cleaning materials in the waste container.
-
Ventilate the area.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and efficient research environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
